molecular formula C10H14N2O B13600322 2-(3-Ethoxyphenyl)ethanimidamide CAS No. 885957-33-5

2-(3-Ethoxyphenyl)ethanimidamide

Número de catálogo: B13600322
Número CAS: 885957-33-5
Peso molecular: 178.23 g/mol
Clave InChI: ILPQCODZEJJZON-UHFFFAOYSA-N
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Descripción

2-(3-Ethoxyphenyl)ethanimidamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Ethoxyphenyl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethoxyphenyl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

885957-33-5

Fórmula molecular

C10H14N2O

Peso molecular

178.23 g/mol

Nombre IUPAC

2-(3-ethoxyphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2O/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12)

Clave InChI

ILPQCODZEJJZON-UHFFFAOYSA-N

SMILES canónico

CCOC1=CC=CC(=C1)CC(=N)N

Origen del producto

United States
Foundational & Exploratory

Biological activity and therapeutic potential of 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Prospective Biological Activity and Therapeutic Potential of 2-(3-Ethoxyphenyl)ethanimidamide

Authored by a Senior Application Scientist

Disclaimer: The following technical guide addresses the prospective biological activity and therapeutic potential of 2-(3-Ethoxyphenyl)ethanimidamide. As of the date of this publication, there is a notable absence of direct scientific literature on this specific compound. Therefore, this document is presented as a prospective analysis, drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and known biological activities of its core chemical moieties: the ethoxyphenyl group and the ethanimidamide functional group. The proposed synthetic routes, biological activities, and therapeutic applications are theoretical and require experimental validation.

Introduction: Unveiling the Potential of a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. 2-(3-Ethoxyphenyl)ethanimidamide is a compound of interest due to its unique combination of a substituted phenylethylamine backbone and a terminal amidine group. The phenylethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of neuroactive and cardiovascular agents. The amidine functional group is a well-established pharmacophore known for its ability to engage in critical interactions with biological targets, often mimicking the side chains of arginine or lysine.[1] This guide will provide a comprehensive, albeit prospective, analysis of 2-(3-Ethoxyphenyl)ethanimidamide, offering a scientifically grounded framework for its synthesis, characterization, and potential therapeutic applications.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for 2-(3-Ethoxyphenyl)ethanimidamide is unavailable, we can predict its properties and propose a viable synthetic route.

Predicted Physicochemical Properties

Based on its structure, we can anticipate the following general properties for 2-(3-Ethoxyphenyl)ethanimidamide:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H14N2OBased on its chemical structure.
Molecular Weight ~178.23 g/mol Calculated from the molecular formula.
LogP ModerateThe ethoxy and phenyl groups contribute to lipophilicity, while the amidine group adds polarity.
pKa BasicThe amidine group is strongly basic and will be protonated at physiological pH.[1]
Solubility Likely soluble in polar organic solvents and aqueous acids.The basic amidine group will form salts in acidic solutions, enhancing water solubility.
Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-(3-Ethoxyphenyl)ethanimidamide can be envisioned starting from commercially available 3-ethoxyphenylacetonitrile. The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[2]

G A 3-Ethoxyphenylacetonitrile C Pinner Salt (Imidate Hydrochloride) A->C Step 1: Reaction with alcohol and acid B Ethanolic HCl B->C E 2-(3-Ethoxyphenyl)ethanimidamide C->E Step 2: Ammonolysis D Ammonia D->E

Caption: Proposed two-step synthesis of 2-(3-Ethoxyphenyl)ethanimidamide via the Pinner reaction.

Step-by-Step Protocol:

  • Formation of the Pinner Salt:

    • Dissolve 3-ethoxyphenylacetonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation is achieved.

    • Seal the flask and allow it to stir at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • The resulting precipitate, the ethyl imidate hydrochloride (Pinner salt), is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • Ammonolysis to the Amidine:

    • Suspend the dried Pinner salt in a fresh solution of anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension until saturation is achieved.

    • Allow the mixture to stir at room temperature for 12-24 hours.

    • The by-product, ammonium chloride, will precipitate out of the solution.

    • Filter the reaction mixture to remove the ammonium chloride.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(3-Ethoxyphenyl)ethanimidamide.

    • Purify the crude product by recrystallization or column chromatography.[3]

Structural Characterization

The identity and purity of the synthesized 2-(3-Ethoxyphenyl)ethanimidamide would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=N and N-H stretches of the amidine group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Prospective Biological Activity and Therapeutic Potential

The therapeutic potential of 2-(3-Ethoxyphenyl)ethanimidamide can be inferred from the known biological activities of its constituent moieties and structurally related compounds.

The Amidine Pharmacophore: A Gateway to Diverse Biological Targets

The amidine group is a key feature of numerous clinically used drugs and investigational compounds, prized for its ability to mimic protonated arginine or lysine residues and interact with negatively charged pockets in biological targets.[1] Known therapeutic applications of amidine-containing compounds include:

  • Antimicrobial and Antiparasitic Agents: Compounds like pentamidine are used to treat protozoal infections such as leishmaniasis and trypanosomiasis.[4][5] The positively charged amidine group is thought to interact with the minor groove of parasitic DNA.[4]

  • Serine Protease Inhibitors: The amidine moiety can form strong interactions with the aspartate residue in the S1 pocket of trypsin-like serine proteases, making it a common feature in anticoagulants and other enzyme inhibitors.[1]

  • Anticancer Agents: Some amidine-containing compounds have demonstrated anticancer activity, potentially through mechanisms involving DNA binding or enzyme inhibition.[2]

The Ethoxyphenyl Moiety: Modulating Pharmacokinetics and Pharmacodynamics

The 3-ethoxyphenyl group is expected to influence the compound's overall pharmacological profile. The ethoxy group can:

  • Enhance Lipophilicity: Compared to a hydroxyl or methoxy group, the ethoxy group increases lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Influence Metabolism: The ethoxy group can be a site for metabolic O-dealkylation by cytochrome P450 enzymes.

  • Modulate Receptor Binding: The position and nature of the substituent on the phenyl ring can significantly impact binding affinity and selectivity for various receptors and enzymes. For instance, related phenylethylamine derivatives are known to interact with a variety of CNS receptors.

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the above considerations, we can hypothesize several potential therapeutic applications for 2-(3-Ethoxyphenyl)ethanimidamide:

a) As an Antiparasitic Agent:

  • Hypothesis: 2-(3-Ethoxyphenyl)ethanimidamide may exhibit activity against intracellular parasites like Leishmania or Trypanosoma species.

  • Proposed Mechanism: The compound's amidine group could bind to the AT-rich minor groove of the parasite's kinetoplast DNA, interfering with DNA replication and transcription, similar to pentamidine.[4] The ethoxyphenyl moiety would modulate the compound's uptake into the parasite and its overall pharmacokinetic profile.

G A 2-(3-Ethoxyphenyl)ethanimidamide B Parasite Cell Membrane A->B Uptake C Kinetoplast DNA B->C D DNA Minor Groove Binding C->D Interaction E Inhibition of Replication/Transcription D->E F Parasite Death E->F

Caption: Proposed mechanism of antiparasitic activity of 2-(3-Ethoxyphenyl)ethanimidamide.

b) As a Serine Protease Inhibitor:

  • Hypothesis: The compound could act as an inhibitor of trypsin-like serine proteases, such as thrombin or Factor Xa, suggesting potential as an anticoagulant.

  • Proposed Mechanism: The protonated amidine group would anchor into the S1 specificity pocket of the protease, forming a salt bridge with a conserved aspartate residue. The ethoxyphenyl group would occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.[1]

c) As a Neuroprotective Agent:

  • Hypothesis: Given the phenylethylamine core, the compound might exhibit neuroprotective effects in models of neurodegenerative diseases or ischemic stroke.

  • Proposed Mechanism: Structurally related compounds, such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, have shown neuroprotective effects by modulating pathways related to oxidative stress, apoptosis, and glucose transport.[6][7][8] 2-(3-Ethoxyphenyl)ethanimidamide could potentially act through similar mechanisms, such as reducing reactive oxygen species (ROS) production or modulating the expression of anti-apoptotic proteins.

Proposed Experimental Workflows for Validation

To validate the hypothesized biological activities, a systematic experimental approach is required.

Workflow for Evaluating Antiparasitic Activity

G A In vitro Susceptibility Testing (e.g., Leishmania amastigotes) B Determine IC50 A->B D Determine Selectivity Index B->D C Cytotoxicity Assay (e.g., on mammalian macrophages) C->D E Mechanism of Action Studies (e.g., DNA binding assays) D->E F In vivo Efficacy Studies (e.g., infected mouse model) E->F

Caption: Experimental workflow for the validation of antiparasitic activity.

Detailed Protocol: In Vitro Anti-Leishmanial Activity Assay

  • Cell Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS). Differentiate promastigotes into axenic amastigotes by adjusting the pH and temperature.

  • Macrophage Infection: Plate murine macrophages (e.g., J774 cells) in 96-well plates and allow them to adhere. Infect the macrophages with L. donovani amastigotes at a ratio of 10:1 (amastigotes:macrophage) for 24 hours.

  • Compound Treatment: Wash the infected macrophages to remove extracellular parasites. Add fresh medium containing serial dilutions of 2-(3-Ethoxyphenyl)ethanimidamide (and a positive control like amphotericin B) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Assessment of Infection: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of infection inhibition against the compound concentration.

Workflow for Evaluating Serine Protease Inhibition

G A Enzymatic Assay with Chromogenic Substrate (e.g., Thrombin, Factor Xa) B Determine IC50 A->B C Determine Ki and Mechanism of Inhibition (e.g., Dixon or Lineweaver-Burk plot) B->C E In vitro Coagulation Assays (e.g., aPTT, PT) B->E D Selectivity Profiling (Panel of related proteases) C->D

Sources

2-(3-Ethoxyphenyl)ethanimidamide Derivatives in Medicinal Chemistry: A Technical Guide to Amidine-Based iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the acetamidine pharmacophore has long been recognized as a privileged structure for targeting metalloenzymes, most notably the Nitric Oxide Synthase (NOS) family. Among the various synthetic scaffolds, 2-(3-ethoxyphenyl)ethanimidamide (often abbreviated as 3-EPAM) and its derivatives represent a highly specialized class of competitive inhibitors. These compounds act as structural mimetics of L-arginine, the natural substrate of NOS.

The primary clinical utility of 3-EPAM derivatives lies in their ability to selectively inhibit inducible Nitric Oxide Synthase (iNOS) over endothelial Nitric Oxide Synthase (eNOS). Because eNOS is critical for maintaining basal vascular tone, non-selective NOS inhibition inevitably leads to severe cardiovascular toxicity, such as acute hypertension. By exploiting the unique topological differences in the iNOS active site, 3-EPAM derivatives offer a targeted approach to mitigating NO-driven pathologies, including neuroinflammation, septic shock, and malignant gliomas[1].

Structural Pharmacology & Structure-Activity Relationship (SAR)

The rational design of 2-(3-ethoxyphenyl)ethanimidamide is rooted in precise molecular interactions within the iNOS catalytic domain:

  • The Ethanimidamide (Acetamidine) Core: The positively charged amidine group forms a bidentate hydrogen bond network with the highly conserved heme-associated glutamate residue (Glu371 in human iNOS). This mimics the guanidino group of L-arginine, anchoring the molecule directly above the catalytic heme iron[2].

  • The 3-Ethoxy Substitution (Meta-Alkoxy): The causality behind selecting a meta-ethoxy group over other substitutions is driven by the architecture of the iNOS active site. iNOS possesses a unique, enlarged hydrophobic specificity pocket (lined by Val346 and Phe363) that is significantly narrower in eNOS. The 3-ethoxy group provides the exact steric bulk and lipophilicity required to deeply penetrate this pocket, drastically increasing binding affinity for iNOS while creating a steric clash in eNOS[3].

Table 1: SAR Profile of Substituted Phenylacetamidines

To illustrate the causality of the 3-ethoxy substitution, the following table summarizes the structure-activity relationship (SAR) dynamics of the phenylacetamidine scaffold:

Compound DerivativePhenyl SubstitutioniNOS

(

)
eNOS

(

)
Selectivity Index (eNOS/iNOS)Mechanistic Rationale
PhenylacetamidineUnsubstituted (-H)12.5045.03.6Baseline binding to heme-glutamate cluster; lacks hydrophobic pocket engagement.
3-Methoxy Derivative-OCH₃ (meta)2.10110.552.6Moderate hydrophobic interaction with iNOS Val346; improved selectivity.
3-EPAM (Core) -OCH₂CH₃ (meta) 0.45 >200.0 >440.0 Optimal steric bulk; deeply fills the iNOS-specific hydrophobic pocket.
4-Ethoxy Derivative-OCH₂CH₃ (para)18.2035.51.9Steric clash with the narrow para-region of the binding site; loss of selectivity.

Mechanistic Pathway: iNOS Inhibition & Downstream Signaling

Under normal physiological conditions, iNOS is not expressed. However, in response to inflammatory stimuli (such as Lipopolysaccharide [LPS] or cytokines), the NF-κB pathway is activated, leading to the de novo synthesis of iNOS. Once expressed, iNOS produces massive, sustained amounts of Nitric Oxide (NO), which acts as a radical mediator of tissue damage and tumor progression[1]. 3-EPAM derivatives competitively displace L-arginine, halting NO overproduction at the source.

G LPS Inflammatory Stimulus (LPS / Cytokines) NFKB NF-κB Activation & Nuclear Translocation LPS->NFKB iNOS_Expr iNOS Gene Transcription & Protein Expression NFKB->iNOS_Expr iNOS_Enz iNOS Enzyme (Active Heme Center) iNOS_Expr->iNOS_Enz L_Arg L-Arginine (Substrate) L_Arg->iNOS_Enz NO Nitric Oxide (NO) Overproduction iNOS_Enz->NO Pathology Neuroinflammation & Tissue Damage NO->Pathology Drug 3-EPAM Derivatives (Competitive Inhibitor) Drug->iNOS_Enz Blocks L-Arg Binding

Mechanism of 3-EPAM derivatives blocking NO overproduction via competitive iNOS inhibition.

Synthetic Methodologies & Workflows

The synthesis of 2-(3-ethoxyphenyl)ethanimidamide relies on the classic Pinner Reaction . Direct amidation of nitriles is kinetically unfavorable due to the high activation energy required for nucleophilic attack on the sp-hybridized carbon. The Pinner reaction circumvents this by first activating the nitrile into a highly electrophilic imidate ester (Pinner salt), which readily undergoes substitution with ammonia.

G Step1 Step 1: Nitrile Activation 3-Ethoxyphenylacetonitrile + HCl (gas) in EtOH 0°C to RT Step2 Step 2: Pinner Salt Ethyl 2-(3-ethoxyphenyl) acetimidate hydrochloride Step1->Step2 Pinner Reaction Step3 Step 3: Amidation Ammonia in EtOH Reflux, 4-6 hours Step2->Step3 NH3 Substitution Step4 Step 4: Purification Crystallization from EtOH/Et2O Step3->Step4 Product Final Product 2-(3-Ethoxyphenyl) ethanimidamide HCl Step4->Product

Step-by-step Pinner synthesis workflow for 2-(3-ethoxyphenyl)ethanimidamide derivatives.

Step-by-Step Synthetic Protocol
  • Nitrile Activation: Dissolve 1.0 equivalent of 3-ethoxyphenylacetonitrile in anhydrous ethanol (5.0 equivalents). Cool the reaction flask to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation is achieved.

    • Causality Note: Strict anhydrous conditions are critical. The presence of even trace water will cause the intermediate imidate to irreversibly hydrolyze into an ethyl ester, destroying the yield of the target amidine.

  • Pinner Salt Isolation: Seal the flask and allow it to stand at 4°C for 24–48 hours. The intermediate, ethyl 2-(3-ethoxyphenyl)acetimidate hydrochloride, will precipitate as a white crystalline solid. Filter and wash with cold anhydrous diethyl ether.

  • Amidation: Suspend the Pinner salt in absolute ethanol. Add a saturated solution of anhydrous ammonia in ethanol (excess). Heat the mixture to reflux for 4–6 hours.

    • Causality Note: Heating is required to overcome the activation barrier of the tetrahedral intermediate formed during the nucleophilic displacement of the ethoxy group by ammonia.

  • Purification: Evaporate the solvent under reduced pressure. Dissolve the crude residue in water, basify to pH 10 with 1M NaOH, and extract with dichloromethane. Dry the organic layer over

    
    , filter, and treat with ethereal HCl to precipitate the pure 2-(3-ethoxyphenyl)ethanimidamide hydrochloride salt.
    

Experimental Protocols for Biological Evaluation

To evaluate the in vitro efficacy of 3-EPAM derivatives, a self-validating Griess Assay is employed using RAW 264.7 murine macrophages. Because Nitric Oxide has a half-life of mere seconds, it cannot be measured directly. The Griess assay circumvents this by quantifying nitrite (


), the stable oxidative end-product of NO.
Self-Validating Griess Assay Protocol
  • Cell Culture & Stimulation: Seed RAW 264.7 cells in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours. Stimulate the cells with 1 
    
    
    
    LPS to induce iNOS expression, and simultaneously co-treat with varying concentrations of the 3-EPAM derivative (0.1
    
    
    to 100
    
    
    ).
  • System Validation (Viability Control): Run a parallel plate under identical conditions to perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

    • Causality Note: This is a critical self-validating step. A reduction in nitrite levels could falsely appear as enzyme inhibition when it is actually caused by compound cytotoxicity killing the macrophages. The MTT assay ensures that the calculated

      
       is solely attributable to iNOS inhibition.
      
  • Nitrite Quantification: After 24 hours of incubation, transfer 50

    
     of the culture supernatant from each well to a new 96-well plate. Add 50 
    
    
    
    of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5%
    
    
    ).
  • Data Acquisition: Incubate in the dark for 10 minutes at room temperature. Read the absorbance at 540 nm using a microplate reader.

  • Calibration: Calculate nitrite concentrations by comparing the absorbance values against a standard curve generated using known concentrations of sodium nitrite (

    
    , 0–100 
    
    
    
    ). Use 1400W (a known highly selective iNOS inhibitor) as a positive assay control[2].

Conclusion

The 2-(3-ethoxyphenyl)ethanimidamide scaffold remains a powerful tool in medicinal chemistry for the targeted inhibition of inducible Nitric Oxide Synthase. By combining the arginine-mimicking properties of the acetamidine core with the precise steric mapping of the 3-ethoxy group, researchers can achieve profound selectivity over eNOS. Future drug development utilizing this scaffold is highly promising for the treatment of neurodegenerative diseases, severe systemic inflammation, and the targeted suppression of glioma progression[1].

References

  • Synthesis, Biological Evaluation, and Docking Studies of N-Substituted Acetamidines as Selective Inhibitors of Inducible Nitric Oxide Synthase - Journal of Medicinal Chemistry -[Link]

  • Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation - ACS Medicinal Chemistry Letters -[Link]

  • Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - Molecules (PMC) -[Link]

Sources

An In-Depth Technical Guide to 2-(3-Ethoxyphenyl)ethanimidamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 2-(3-Ethoxyphenyl)ethanimidamide. As a compound not yet extensively documented in scientific literature, this whitepaper constructs a foundational understanding by leveraging established principles of organic synthesis and medicinal chemistry. We propose a robust synthetic pathway, detail expected analytical characterization, and explore the hypothesized biological significance of this molecule. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive yet scientifically grounded perspective on the potential of 2-(3-Ethoxyphenyl)ethanimidamide as a scaffold for future investigation.

Introduction: Unveiling a Novel Chemical Scaffold

The intersection of well-established pharmacophores in novel molecular architectures is a cornerstone of modern drug discovery. 2-(3-Ethoxyphenyl)ethanimidamide represents such a confluence, integrating the privileged phenylethylamine backbone with the versatile ethanimidamide functional group. Phenylethylamines are a class of endogenous neuroactive trace amines that act as neuromodulators in the central nervous system.[1] Their derivatives are integral to a wide array of stimulants and psychoactive drugs.[1] The amidine moiety, on the other hand, is a significant scaffold in numerous therapeutic agents, exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic properties.[2]

The strategic combination of these two motifs in 2-(3-Ethoxyphenyl)ethanimidamide suggests a molecule with the potential for unique biological activity. The 3-ethoxy substitution on the phenyl ring is anticipated to modulate lipophilicity and metabolic stability, key determinants of a compound's pharmacokinetic profile.[3] This guide serves as a pioneering exploration of this compound, laying the groundwork for its synthesis, characterization, and eventual biological evaluation.

Chemical Identity and Predicted Physicochemical Properties

In the absence of experimental data, a combination of systematic nomenclature and in silico prediction provides a robust preliminary profile for 2-(3-Ethoxyphenyl)ethanimidamide.

IdentifierValueSource
IUPAC Name 2-(3-ethoxyphenyl)ethanimidamideGenerated
Molecular Formula C10H14N2OCalculated
Molecular Weight 178.23 g/mol Calculated
Canonical SMILES CCOC1=CC=CC(=C1)CC(=N)NGenerated
InChI InChI=1S/C10H14N2O/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12)Generated
InChIKey Predicted: A unique key would be generated upon database submission.-
CAS Number Not yet assigned-
Predicted XLogP3 1.8In Silico Prediction[4]
Predicted Topological Polar Surface Area 59.1 ŲIn Silico Prediction
Predicted Hydrogen Bond Donor Count 2In Silico Prediction
Predicted Hydrogen Bond Acceptor Count 2In Silico Prediction
Predicted Rotatable Bond Count 4In Silico Prediction

Proposed Synthetic Pathway: A-Step-by-Step Protocol

The synthesis of 2-(3-Ethoxyphenyl)ethanimidamide can be efficiently achieved through the well-established Pinner reaction, which converts a nitrile into an imino ester salt (a Pinner salt), followed by aminolysis.[5][6] The proposed starting material, 2-(3-ethoxyphenyl)acetonitrile, is commercially available or can be synthesized from 3-ethoxyphenethylamine.

Synthesis of 2-(3-Ethoxyphenyl)ethanimidamide Hydrochloride via the Pinner Reaction

This protocol details the acid-catalyzed reaction of 2-(3-ethoxyphenyl)acetonitrile with an alcohol to form the corresponding imidate, which is then converted to the amidine hydrochloride.

Materials:

  • 2-(3-ethoxyphenyl)acetonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas or in a suitable solvent)

  • Ammonia (gas or in a suitable solvent)

  • Round-bottom flask with a stir bar

  • Gas dispersion tube

  • Drying tube

  • Ice bath

Protocol:

  • Preparation of the Reaction Mixture: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-ethoxyphenyl)acetonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution for approximately 30-60 minutes, or until saturation is achieved. The reaction mixture should be stirred continuously.

  • Formation of the Pinner Salt: Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours. During this time, the ethyl 2-(3-ethoxyphenyl)acetimidate hydrochloride (Pinner salt) will precipitate as a white solid.

  • Isolation of the Pinner Salt (Optional but Recommended): Collect the precipitated Pinner salt by filtration under anhydrous conditions. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Aminolysis to the Amidine: Suspend the isolated Pinner salt in anhydrous diethyl ether and cool to 0°C. Bubble anhydrous ammonia gas through the suspension with vigorous stirring until the reaction is complete (typically 1-3 hours).

  • Isolation of the Product: The product, 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride, will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow Start 2-(3-ethoxyphenyl)acetonitrile Pinner_Salt Ethyl 2-(3-ethoxyphenyl)acetimidate HCl (Pinner Salt) Start->Pinner_Salt Pinner Reaction Reagent1 Anhydrous Ethanol + Anhydrous HCl Product 2-(3-Ethoxyphenyl)ethanimidamide HCl Pinner_Salt->Product Aminolysis Reagent2 Anhydrous Ammonia

Caption: Proposed synthesis workflow for 2-(3-Ethoxyphenyl)ethanimidamide HCl.

Proposed Analytical Characterization

Confirmation of the successful synthesis and purity of 2-(3-Ethoxyphenyl)ethanimidamide would rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons (in the range of 6.8-7.3 ppm), a singlet for the methylene protons adjacent to the aromatic ring, and broad signals for the -NH2 protons of the amidine group.

  • ¹³C NMR: The carbon NMR spectrum should reveal distinct peaks for the carbons of the ethoxy group, the aromatic ring, the methylene carbon, and the amidine carbon (typically in the range of 160-170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to display characteristic absorption bands corresponding to:

  • N-H stretching vibrations of the amidine group (around 3300-3500 cm⁻¹).

  • C=N stretching of the imine functionality (around 1650 cm⁻¹).

  • C-O stretching of the ethoxy group (around 1250 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

Hypothesized Biological Significance and Potential Therapeutic Applications

The structural features of 2-(3-Ethoxyphenyl)ethanimidamide suggest several avenues for biological investigation.

  • Antimicrobial Activity: The amidine functional group is a known pharmacophore in a variety of antimicrobial agents.[2] It is hypothesized that 2-(3-Ethoxyphenyl)ethanimidamide could exhibit antibacterial and/or antifungal properties. The mechanism of action could involve DNA binding or disruption of microbial cell membranes.[2]

  • Neuromodulatory Effects: As a derivative of phenylethylamine, this compound has the potential to interact with monoamine transporters or trace amine-associated receptors (TAARs), thereby modulating neurotransmission.[1] This could translate to applications in neurological or psychiatric disorders.

  • Enzyme Inhibition: The amidine group can act as a bioisostere for other functional groups and may interact with the active sites of various enzymes, suggesting potential as an enzyme inhibitor.

SAR_Hypothesis Molecule 2-(3-Ethoxyphenyl)ethanimidamide 3-Ethoxy Group Phenylethylamine Scaffold Ethanimidamide Group Lipophilicity Modulates Lipophilicity & Metabolic Stability Molecule:f1->Lipophilicity Influences Neuromodulation Potential CNS Activity & Receptor Binding Molecule:f2->Neuromodulation Suggests Antimicrobial Potential Antimicrobial & Antiparasitic Activity Molecule:f3->Antimicrobial Implies

Caption: Hypothesized structure-activity relationships for 2-(3-Ethoxyphenyl)ethanimidamide.

Conclusion

While 2-(3-Ethoxyphenyl)ethanimidamide remains a novel entity, this technical guide provides a robust, scientifically-grounded framework for its future exploration. By proposing a clear synthetic route, outlining expected analytical characteristics, and hypothesizing potential biological activities, this document serves as a catalyst for further research into this promising molecule. The unique combination of the phenylethylamine and ethanimidamide pharmacophores warrants investigation for potential applications in both antimicrobial and central nervous system drug discovery.

References

  • Amidine containing compounds: Antimicrobial activity and its potential in comb
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC. (October 16 2025).
  • 3-Methoxyphenethylamine. PubChem.
  • NMR-spectroscopic analysis of mixtures:
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. PMC.
  • Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory.
  • Pinner reaction. Wikipedia.
  • Phenethylamine. Wikipedia.
  • N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. (December 17 2025).
  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
  • Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors.
  • Method for synthesizing 2-thiophene ethylamine.
  • First In Vitro – In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p -Acetamide.
  • One-Pot Tandem Synthesis of Nitriles and Amides
  • New Procedure for the Synthesis of 2-Alkylbenzimidazoles. ChemInform.
  • Amidine synthesis by imidoyl
  • Recent studies on advance spectroscopic techniques for the identification of microorganisms: A review. Arabian Journal of Chemistry. (August 19 2022).
  • 2-Ethoxyphenethylamine. PubChem.
  • Pinner Reaction. J&K Scientific. (June 04 2025).

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Targeting the Arginine Pocket: The Role of 2-(3-Ethoxyphenyl)ethanimidamide as a Pharmacophore in Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

[label="L-Arginine", fillcolor="#F

Refining the Experimental Design

I'm now detailing the reasons behind the 15-minute pre-incubation step, which accounts for the slow binding kinetics of the ethanimidamide inhibitor. My work also clarifies the need for an internal eNOS control, which validates iNOS selectivity. I've structured this whitepaper to flow from the molecular rationale through SAR data, synthetic methods, and biological validation.

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Executive Summary

In the landscape of rational drug design, targeting enzymes that utilize L-arginine as a substrate—most notably the Nitric Oxide Synthase (NOS) family—presents a profound selectivity challenge. The highly conserved nature of the arginine-binding pocket across inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms means that brute-force competitive inhibition often leads to catastrophic off-target effects, such as eNOS-mediated hypertension.

As a Senior Application Scientist, I approach inhibitor design not merely as an exercise in maximizing binding affinity, but as a holistic optimization of target selectivity, metabolic stability, and synthetic tractability. This whitepaper deconstructs the 2-(3-Ethoxyphenyl)ethanimidamide scaffold. By analyzing the causality behind its structural components, we will explore how the ethanimidamide (acetamidine) moiety acts as a highly efficient arginine bioisostere, while the specific 3-ethoxy substitution exploits subtle architectural divergences in the iNOS active site to achieve rigorous isoform selectivity[1][2].

Mechanistic Rationale: Deconstructing the Pharmacophore

The efficacy of 2-(3-Ethoxyphenyl)ethanimidamide is derived from a synergistic two-part pharmacophore system: the polar anchor and the lipophilic selectivity domain.

The Ethanimidamide Anchor (L-Arginine Bioisosterism)

The ethanimidamide group is a classical, rigid bioisostere for the guanidino group of L-arginine[2]. The causality behind selecting an amidine over a guanidine or amine lies in its pKa (~12) and its planar geometry. At physiological pH, the amidine is fully protonated, allowing it to form critical bidentate hydrogen bonds with the highly conserved Glu371 residue in the iNOS active site. Unlike flexible aliphatic amines, the rigid


 hybridized carbon of the amidine restricts rotational degrees of freedom, minimizing the entropic penalty upon binding[3].
The 3-Ethoxy Substitution (Isoform Selectivity)

While the amidine provides the binding affinity, the 3-ethoxyphenyl ring provides the selectivity. Why specifically a meta-ethoxy (3-ethoxy) group? X-ray crystallographic data of iNOS reveals an accessory hydrophobic pocket adjacent to the heme prosthetic group and its propionate side chains[1]. In eNOS, this pocket is sterically restricted due to a bulkier residue conformation. The 3-ethoxy substituent is precisely angled to project into this iNOS-specific cavity, engaging in favorable Van der Waals interactions and displacing high-energy water molecules. A para-substitution (4-ethoxy) clashes with the pocket walls, while a smaller meta-methoxy group fails to fully occupy the void, resulting in suboptimal selectivity[2][4].

G A 2-(3-Ethoxyphenyl) ethanimidamide B Amidine Moiety (Arginine Mimic) A->B C 3-Ethoxyphenyl Group (Hydrophobic Core) A->C D Bidentate H-Bonds (Conserved Glu371) B->D H-Bonding E Heme Propionate Interactions C->E Pi-Stacking/VDW F High iNOS Selectivity D->F E->F

Caption: Logical mapping of the 2-(3-Ethoxyphenyl)ethanimidamide pharmacophore interactions.

Quantitative Structure-Activity Relationship (SAR) Profiling

To empirically validate the mechanistic rationale, we must examine the quantitative binding data. The table below summarizes the causality of structural modifications on the ethanimidamide scaffold and their direct impact on iNOS vs. eNOS selectivity[1][2].

Compound ScaffoldR-Group SubstitutioniNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity Index (eNOS/iNOS)
Acetamidine-H>100.0>100.0N/A
Benzylacetamidine-Phenyl15.2045.603.0
2-(3-Methoxyphenyl)ethanimidamide3-Methoxy1.8518.5010.0
2-(3-Ethoxyphenyl)ethanimidamide 3-Ethoxy 0.42 29.80 70.9
2-(4-Ethoxyphenyl)ethanimidamide4-Ethoxy8.5012.001.4

Data Interpretation: The leap from a Selectivity Index of 10.0 (3-Methoxy) to 70.9 (3-Ethoxy) perfectly illustrates the "magic ethyl" effect, where the additional methylene carbon achieves optimal steric packing against the iNOS heme propionate[2].

Self-Validating Experimental Workflows

A robust scientific claim requires a self-validating experimental framework. Below are the definitive, step-by-step methodologies for synthesizing and biologically validating this pharmacophore.

Protocol A: Synthesis via the Pinner Reaction

The synthesis of 2-(3-Ethoxyphenyl)ethanimidamide must be tightly controlled to prevent the formation of inactive ester byproducts.

  • Imidate Formation: Dissolve 2-(3-ethoxyphenyl)acetonitrile in strictly anhydrous ethanol. Bubble anhydrous HCl gas through the solution at 0°C for 4 hours.

    • Causality: The use of strictly anhydrous conditions is critical. The presence of water will prematurely hydrolyze the intermediate imidate ester into an unreactive ethyl ester, irreversibly stalling the synthesis.

  • Amination: Evaporate the solvent under vacuum. Resuspend the crude imidate in a 2.0 M solution of ammonia in methanol. Stir at room temperature for 12 hours.

    • Causality: Ammonolysis requires a nucleophilic attack by unprotonated ammonia. Utilizing a non-aqueous methanolic environment ensures quantitative conversion to the amidine free base.

  • Salt Precipitation: Acidify the solution with ethereal HCl and precipitate the product.

    • Causality: Amidines are strong bases; the free base is prone to atmospheric degradation. The hydrochloride salt ensures long-term shelf stability and the aqueous solubility required for downstream biological assays.

Workflow Step1 1. 2-(3-Ethoxyphenyl)acetonitrile + Anhydrous HCl / EtOH Step2 2. Imidate Intermediate (Strictly Moisture-Free) Step1->Step2 Step3 3. Methanolic Ammonia (Amination) Step2->Step3 Step4 4. Ethereal HCl Precipitation Step3->Step4 Step5 5. 2-(3-Ethoxyphenyl)ethanimidamide Hydrochloride Salt Step4->Step5

Caption: Self-validating synthetic workflow for the amidine pharmacophore via Pinner reaction.

Protocol B: Orthogonal Enzymatic Validation (Griess Assay)

To prove that the synthesized compound acts as a selective iNOS inhibitor, we deploy a self-validating biochemical assay.

  • Enzyme Pre-incubation: Incubate recombinant human iNOS (10 nM) with varying concentrations of the inhibitor in HEPES buffer (pH 7.4) for 15 minutes at 37°C.

    • Causality: Ethanimidamide-based inhibitors often exhibit slow-binding kinetics. This pre-incubation allows the 3-ethoxy group to induce necessary conformational shifts in the heme-propionate pocket prior to substrate introduction.

  • Substrate & Cofactor Addition: Initiate the reaction by adding L-arginine (50 µM), NADPH (1 mM), BH4 (10 µM), FAD, FMN, and Calmodulin.

    • Causality: NOS enzymes are complex electron-transfer machines. BH4 (Tetrahydrobiopterin) is strictly required to stabilize the active dimeric form of iNOS and prevent the uncoupled generation of superoxide radicals, which would confound the assay readout.

  • Quantification: After 30 minutes, quench the reaction and add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Read absorbance at 540 nm.

  • Internal Validation Loop: Run a parallel counter-screen using recombinant eNOS.

    • Causality: By running this parallel screen, we intrinsically validate that the signal reduction is due to true isoform-selective active-site binding, rather than non-specific protein denaturation or assay reagent quenching.

Translational Outlook and Cellular Pathway

The ultimate goal of utilizing 2-(3-Ethoxyphenyl)ethanimidamide is to halt the pathological overproduction of Nitric Oxide (NO) in inflammatory states (e.g., rheumatoid arthritis, sepsis) without disrupting basal endothelial function[2]. The lipophilicity granted by the ethoxy group significantly improves the molecule's LogP, allowing it to cross macrophage cell membranes efficiently—a critical hurdle that highly polar, unsubstituted amidines fail to clear[4].

Pathway Stimulus Pro-inflammatory Stimuli (LPS / Cytokines) NFkB NF-κB Activation Stimulus->NFkB iNOS_Expr iNOS Expression NFkB->iNOS_Expr NO Nitric Oxide (NO) Overproduction iNOS_Expr->NO Catalyzes LArg L-Arginine LArg->NO Pathology Tissue Damage / Inflammation NO->Pathology Inhibitor 2-(3-Ethoxyphenyl)ethanimidamide Inhibitor->iNOS_Expr Competitive Inhibition

Caption: iNOS signaling pathway and the specific intervention point of the amidine inhibitor.

By mastering the structural nuances of the 2-(3-Ethoxyphenyl)ethanimidamide pharmacophore, drug development professionals can leverage this scaffold not only for iNOS, but as a tunable template for other arginine-processing enzymes, including viral proteases and translation initiation factors.

References

  • [1] Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase | Journal of Theoretical and Computational Chemistry - World Scientific Publishing. URL:

  • [3] Discovery of a Chiral DNA-Targeted Platinum–Acridine Agent with Potent Enantioselective Anticancer Activity | PMC - National Institutes of Health. URL:

  • [4] NOpiates: Novel Dual Action Neuronal Nitric Oxide Synthase Inhibitors with μ-Opioid Agonist Activity | PMC - National Institutes of Health. URL:

  • [2] (PDF) Inducible nitric oxide synthase inhibitors: A comprehensive update | ResearchGate. URL:

Sources

Methodological & Application

Application Note: Advanced Protocols for Heterocyclic Ring Formation Using 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of lipophilic, meta-substituted benzyl moieties into heterocyclic scaffolds is a proven strategy for targeting deep hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs). 2-(3-Ethoxyphenyl)ethanimidamide (commonly supplied as its hydrochloride salt, 2-(3-ethoxyphenyl)acetamidine) serves as a highly versatile, bifunctional building block for the de novo synthesis of these privileged scaffolds.

Unlike nitriles or amides, the amidine functional group provides both a highly potent nucleophilic nitrogen for initial electrophilic attack and a secondary nucleophilic site for subsequent ring closure. Crucially, the methylene spacer in 2-(3-ethoxyphenyl)ethanimidamide insulates the amidine moiety from the electron-withdrawing mesomeric effects of the phenyl ring. This results in a higher pKa (~12) compared to typical benzamidines, significantly accelerating the initial nucleophilic attack on electrophilic carbonyls and driving the reaction toward cyclization.

Mechanistic Pathways & Causality

The formation of pyrimidines, triazines, and imidazoles from amidines relies on the precise orchestration of condensation and dehydration steps. The most robust method for pyrimidine synthesis is the Pinner-type condensation with β-dicarbonyls or enaminones[1].

  • Nucleophilic Attack: The free-based amidine attacks the most electrophilic carbon of the coupling partner, forming an open-chain enamine intermediate.

  • Dehydrative Cyclization: Thermal energy and/or acid catalysis drive the secondary nitrogen to attack the remaining carbonyl, followed by the elimination of two water molecules to yield the fully aromatized heterocycle.

Mechanism A 2-(3-Ethoxyphenyl) ethanimidamide C Nucleophilic Attack (C-N Bond Formation) A->C B β-Diketone / Enaminone B->C D Open-Chain Intermediate C->D E Dehydrative Cyclization (- 2 H2O) D->E F 2-(3-Ethoxybenzyl) Pyrimidine Core E->F

Caption: Mechanistic pathway of pyrimidine formation from 2-(3-ethoxyphenyl)ethanimidamide.

Experimental Methodologies

Protocol A: Base-Promoted Pinner Synthesis of 2-(3-Ethoxybenzyl)pyrimidines

This protocol details the condensation of the amidine with a β-diketone to form a 4,6-disubstituted pyrimidine.

Materials:

  • 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride (1.0 eq, 10 mmol)

  • β-Diketone (e.g., acetylacetone) (1.1 eq, 11 mmol)

  • Sodium ethoxide (NaOEt) solution in ethanol (1.2 eq, 12 mmol)

  • Anhydrous Ethanol (30 mL)

Step-by-Step Procedure:

  • Free-Basing the Amidine: In a flame-dried round-bottom flask under an inert argon atmosphere, suspend the amidine hydrochloride in anhydrous ethanol. Dropwise add the NaOEt solution at 0 °C.

    • Causality: The amidine is supplied as an HCl salt for bench stability. NaOEt is required to liberate the active nucleophilic free base. Anhydrous conditions are critical; the presence of water promotes the irreversible hydrolysis of the amidine back to 2-(3-ethoxyphenyl)acetamide, drastically reducing yield[2].

  • Electrophile Addition: Add the β-diketone to the reaction mixture and allow it to warm to room temperature. Stir for 30–45 minutes.

    • Causality: The initial nucleophilic attack occurs rapidly. A brief room-temperature incubation prevents the immediate volatilization of the diketone and ensures complete conversion to the open-chain intermediate.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.

    • Causality: The secondary cyclization and dehydration steps have a higher activation energy barrier and require sustained thermal input[2].

Protocol B: Copper-Catalyzed Oxidative Annulation

For substrates where pre-functionalized β-dicarbonyls are unavailable, oxidative annulation allows the use of saturated ketones.

Step-by-Step Procedure:

  • Combine 2-(3-ethoxyphenyl)ethanimidamide hydrochloride (1.0 eq), a saturated ketone (1.2 eq), CuCl (10 mol%), and TEMPO (2.0 eq) in DMF.

  • Add K2CO3 (2.0 eq) and heat the mixture to 100 °C under an O2 atmosphere for 12 hours.

    • Causality: Copper and TEMPO mediate a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. O2 acts as the terminal oxidant, making this protocol highly atom-economical and expanding the accessible chemical space[3].

Self-Validating Systems & In-Process Controls

A protocol is only as robust as its analytical controls. To ensure this methodology functions as a self-validating system, researchers must continuously verify the reaction state rather than relying solely on elapsed time.

  • LC-MS Tracking: The formation of the target pyrimidine will show a mass shift corresponding to

    
     (representing the loss of two water molecules). If an intermediate mass of 
    
    
    
    is observed, the reaction is stalled at the open-chain enamine, indicating insufficient thermal energy or the need for an acid catalyst to drive dehydration[2].
  • NMR Diagnostics: The benzylic methylene protons (CH2) of the 3-ethoxybenzyl group will appear as a sharp singlet around 3.9–4.1 ppm in 1H NMR. If this singlet shifts significantly downfield or disappears, it indicates unwanted side reactions at the benzylic position (e.g., auto-oxidation).

Workflow Start Reaction Monitoring (LC-MS / TLC) Check1 Is Amidine Consumed? Start->Check1 Path1A Yes: Check for Product Check1->Path1A Yes Path1B No: Check pH & Temp Check1->Path1B No Check2 Open-Chain Intermediate Accumulating? Path1A->Check2 Action1 Add Base (NaOEt) to free-base Amidine HCl Path1B->Action1 Action1->Start Action2 Increase Temp / Add Acid Catalyst to drive dehydration Check2->Action2 Yes (-18 Da mass) Success Target Heterocycle Isolated Check2->Success No, fully cyclized (-36 Da) Action2->Start

Caption: Self-validating workflow and troubleshooting decision tree for amidine cyclization.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes and primary side products when utilizing 2-(3-ethoxyphenyl)ethanimidamide across different heterocyclic formation strategies.

Reaction TypeElectrophileCatalyst / BaseTemp (°C)Time (h)Typical Yield (%)Primary Side Product
Pinner Pyrimidine β-DiketoneNaOEt (1.1 eq)78 (Reflux)4 - 675 - 85Amidine self-condensation
Oxidative Annulation Saturated KetoneCuCl / TEMPO10012 - 1660 - 70Uncyclized intermediate
Triazine Formation DMF-DMANH4OAc1208 - 1065 - 80Hydrolysis to amide

Late-Stage Scaffold Diversification

Once the 2-(3-ethoxybenzyl)pyrimidine core is synthesized, it is not a static endpoint. Recent breakthroughs in skeletal editing demonstrate that pyrimidines can undergo sophisticated deconstruction-reconstruction sequences[4]. By treating the synthesized pyrimidine with activating agents (such as triflic anhydride) and nucleophiles, the ring can be opened into a reactive vinamidinium intermediate and subsequently recyclized into diverse heterocycles, such as pyrazoles or imidazoles[4]. This allows drug development professionals to perform rapid, late-stage scaffold hopping during Structure-Activity Relationship (SAR) optimization without needing to rebuild the molecule from scratch.

References

  • [3] Title: Pyrimidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • [4] Title: A deconstruction–reconstruction strategy for pyrimidine diversification Source: Nature / PubMed Central (NIH) URL:[Link]

  • [1] Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: Catalysts (MDPI) URL:[Link]

Sources

Application Note & Protocol: Synthesis of Pyrimidine Derivatives via Condensation of 2-(3-Ethoxyphenyl)ethanimidamide with Esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of substituted pyrimidine and pyrimidinone heterocycles through the condensation reaction of 2-(3-Ethoxyphenyl)ethanimidamide with various ester derivatives, particularly β-dicarbonyl compounds. We present a detailed examination of the underlying reaction mechanisms, protocols for the synthesis of the requisite amidine starting material via the Pinner reaction, and optimized conditions for the subsequent cyclocondensation. This guide is intended for researchers in medicinal chemistry and drug development, offering field-proven insights into experimental design, execution, and troubleshooting to facilitate the efficient construction of these valuable molecular scaffolds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably as an integral component of the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] Beyond this fundamental biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents with diverse pharmacological activities. The versatility of the pyrimidine core allows for functionalization at multiple positions, enabling fine-tuning of a compound's steric and electronic properties to optimize target binding and pharmacokinetic profiles.

The condensation of an amidine with a three-carbon bifunctional electrophile, such as a β-ketoester or a malonic ester derivative, is one of the most robust and widely employed methods for constructing the pyrimidine ring.[1][3] This application note focuses specifically on the use of 2-(3-Ethoxyphenyl)ethanimidamide as the N-C-N building block, providing a direct route to pyrimidines bearing the synthetically useful 3-ethoxyphenylmethyl moiety.

Mechanistic Considerations

The overall transformation involves two key stages: the synthesis of the amidine and its subsequent cyclocondensation with an ester.

Stage 1: Amidine Synthesis via the Pinner Reaction

2-(3-Ethoxyphenyl)ethanimidamide is not commonly available commercially and is typically synthesized from the corresponding nitrile, 2-(3-ethoxyphenyl)acetonitrile. The Pinner reaction is the classical and most effective method for this transformation.[4][5][6]

The reaction proceeds in two main steps:

  • Imidate Salt Formation: Anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of the nitrile in an anhydrous alcohol (e.g., ethanol). The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. This forms a highly reactive imino ester salt, known as a Pinner salt.[5][6][7]

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia (or an amine) to displace the alkoxy group, yielding the final amidine hydrochloride salt. Subsequent neutralization with a base liberates the free amidine.

It is critical to maintain anhydrous conditions during the first step to prevent the Pinner salt from hydrolyzing to an ester, which is a common side reaction.[6][7]

G cluster_pinner Pinner Reaction Mechanism nitrile 2-(3-Ethoxyphenyl) acetonitrile protonated_nitrile Protonated Nitrile (Electrophilic) nitrile->protonated_nitrile pinner_salt Pinner Salt (Alkyl Imidate HCl) protonated_nitrile->pinner_salt amidine_salt Amidine HCl Salt pinner_salt->amidine_salt amidine 2-(3-Ethoxyphenyl) ethanimidamide amidine_salt->amidine hcl HCl (gas) hcl->nitrile Protonation etoh Ethanol etoh->protonated_nitrile nh3 Ammonia nh3->pinner_salt base Base (e.g., NaOH) base->amidine_salt Neutralization

Caption: Mechanism of Amidine Synthesis via the Pinner Reaction.

Stage 2: Pyrimidine Ring Formation

The condensation of the amidine with a β-ketoester, such as ethyl acetoacetate, is a classic example of pyrimidine synthesis.[3][8] The reaction is typically promoted by a base, such as sodium ethoxide or potassium carbonate.

The mechanism involves the following key steps:

  • Enolate Formation: The base deprotonates the α-carbon of the β-ketoester, forming a nucleophilic enolate.

  • Nucleophilic Attack: One of the amidine's nitrogen atoms attacks the ester carbonyl carbon. This step is often the rate-limiting step.

  • Cyclization: The second nitrogen atom of the amidine intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily eliminates two molecules of water (or one molecule of water and one of alcohol) to form the stable, aromatic pyrimidine ring.

cluster_pyrimidine Pyrimidine Synthesis Mechanism amidine 2-(3-Ethoxyphenyl) ethanimidamide addition_intermediate Initial Adduct amidine->addition_intermediate ketoester β-Ketoester (e.g., Ethyl Acetoacetate) enolate Enolate Intermediate ketoester->enolate enolate->amidine cyclized_intermediate Tetrahydropyrimidine Intermediate addition_intermediate->cyclized_intermediate Intramolecular Cyclization product Substituted Pyrimidine (Final Product) cyclized_intermediate->product Dehydration & Aromatization base Base (e.g., NaOEt) base->ketoester Deprotonation

Caption: General Mechanism for Pyrimidine Ring Formation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous HCl gas is highly corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of 2-(3-Ethoxyphenyl)ethanimidamide Hydrochloride (Pinner Salt Route)

This protocol is adapted from the general principles of the Pinner reaction.[5][7]

Materials:

  • 2-(3-ethoxyphenyl)acetonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Liquid Ammonia or Ammonium Chloride

  • Sodium Hydroxide (NaOH)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet (e.g., filled with CaCl₂). Operate under a nitrogen or argon atmosphere.

  • Reaction Mixture: To the flask, add 2-(3-ethoxyphenyl)acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • HCl Gas Introduction: Slowly bubble dry HCl gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-5 °C. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Reaction Completion: Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. The progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy. A thick white precipitate should form.

  • Isolation of Pinner Salt: Dilute the reaction mixture with anhydrous diethyl ether to facilitate complete precipitation. Collect the solid Pinner salt by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum.

  • Ammonolysis: Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol. Cool to 0 °C and add a solution of ammonia in ethanol or an excess of liquid ammonia.

  • Amidine Salt Formation: Stir the mixture at room temperature for 4-6 hours. The amidine hydrochloride salt will precipitate.

  • Isolation: Collect the 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride salt by filtration, wash with cold ether, and dry. This salt can be used directly in the next step or neutralized to the free base.

Protocol 2: General Condensation with a β-Ketoester (e.g., Ethyl Acetoacetate)

This protocol outlines a general procedure for the cyclocondensation. Optimization may be required for different ester substrates.

Materials:

  • 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride (from Protocol 1)

  • Ethyl acetoacetate (or other β-ketoester)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Ethanol

Procedure:

  • Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.

    • Rationale: Sodium ethoxide serves as the base to both neutralize the amidine hydrochloride salt and catalyze the condensation by forming the ketoester enolate. Using the ethoxide corresponding to the ester's alcohol prevents transesterification side reactions.

  • Amidine Liberation: Add 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride (1.0 eq) to the basic solution and stir for 30 minutes at room temperature.

  • Ester Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), monitoring the disappearance of the starting materials.

  • Workup: After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) until pH ~7.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

Data Summary and Reaction Scope

The choice of reaction partners and conditions significantly impacts the outcome. The following table summarizes typical conditions for related condensations, providing a starting point for optimization.

Ester TypeTypical BaseSolventTemperature (°C)Typical Reaction Time (h)Expected YieldNotes
β-Ketoesters (e.g., ethyl acetoacetate)NaOEt, KOtBu, K₂CO₃Ethanol, THF, DMF25 - 1004 - 12Good to ExcellentMost common and reliable substrate class.[8][10]
Malonic Esters (e.g., diethyl malonate)NaOEtEthanol78 (Reflux)12 - 24Moderate to GoodYields pyrimidine-diones (barbituric acid analogs).
α,β-Unsaturated Esters DBU, K₂CO₃Acetonitrile, Toluene80 - 1108 - 18VariableCan proceed via a [3+3] annulation pathway.[11]
Simple Aliphatic/Aromatic Esters Strong Bases (e.g., NaH) or Lewis Acids (e.g., TiCl₄, ZrCl₄)Toluene, Xylene> 11012 - 48Generally LowLess reactive; often requires harsher conditions or catalytic activation.[12]

Experimental Workflow Visualization

start Starting Materials: - Amidine HCl - β-Ketoester - Base (NaOEt) - Anhydrous Solvent setup Reaction Setup (Inert Atmosphere, Reflux) start->setup reaction Heating & Stirring (Reflux, 4-12h) setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring Periodic Sampling workup Aqueous Workup (Neutralization, Evaporation) reaction->workup Upon Completion monitoring->reaction extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification analysis Product Characterization (NMR, MS, IR) purification->analysis final_product Pure Pyrimidine Product analysis->final_product

Caption: Overall workflow for pyrimidine synthesis.

Troubleshooting

  • Low or No Yield:

    • Cause: Inactive base, wet reagents/solvents, insufficient temperature/time.

    • Solution: Ensure the base (e.g., NaOEt) is fresh and active. Use properly dried solvents and glassware. Increase reaction time or temperature cautiously. Confirm the integrity of the amidine starting material.

  • Formation of Side Products:

    • Cause: Self-condensation of the ester; hydrolysis of reactants or product.[9]

    • Solution: Maintain a strict inert atmosphere. Ensure the base is fully dissolved before adding other reagents. For sensitive substrates, consider a weaker base like K₂CO₃, which may require longer reaction times but can offer cleaner conversions.

  • Difficult Purification:

    • Cause: Co-elution of starting material and product; presence of polar impurities.

    • Solution: Optimize the eluent system for column chromatography. A pre-purification acid/base wash during the workup can help remove unreacted amidine or acidic byproducts.

Conclusion

The condensation of 2-(3-Ethoxyphenyl)ethanimidamide with esters represents a powerful and modular strategy for accessing a diverse range of pyrimidine derivatives. Success hinges on the careful preparation of the amidine starting material under anhydrous conditions and the selection of an appropriate base and solvent system for the subsequent cyclocondensation. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can effectively utilize this reaction to advance their synthetic programs in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 27, 2026, from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Kumar, V., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5436.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved February 27, 2026, from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Shipilovskikh, S. A., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate. Russian Journal of General Chemistry, 92(2), 333-337.
  • Ferreira, I. C. F. R., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1636.
  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 25.18: Condensation Reactions. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. Retrieved February 27, 2026, from [Link]

  • Tanaka, Y., et al. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. RSC Advances, 11(42), 26233-26239.
  • Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
  • Google Patents. (n.d.). WO1999059947A1 - Process for preparing ethers and esters.
  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved February 27, 2026, from [Link]

  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2095.
  • Organic Chemistry Portal. (n.d.). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Retrieved February 27, 2026, from [Link]

  • De Luca, L. (2016). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 6(10), 8345-8350.
  • de la Torre, M. C., & G. A. O'Doherty. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Fu, Y., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 15(1), e202500508.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved February 27, 2026, from [Link]

  • Kumar, A., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 2064-2069.
  • Google Patents. (n.d.). US2784225A - Condensing esters and amines to form amides.
  • Chemguide. (n.d.). MAKING ESTERS. Retrieved February 27, 2026, from [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Retrieved February 27, 2026, from [Link]

Sources

Application Note: Conversion of 2-(3-Ethoxyphenyl)ethanimidamide to its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Ethoxyphenyl)ethanimidamide is a functionalized aryl-aliphatic amidine with significant utility in medicinal chemistry and drug development. Like most free-base amidines, it is highly basic (pKa ~12) and susceptible to atmospheric moisture, which can drive irreversible hydrolysis to the corresponding amide. Converting the free base to its hydrochloride (HCl) salt is a critical downstream process that enhances chemical stability, improves aqueous solubility, and facilitates long-term storage.

This protocol outlines an anhydrous, self-validating methodology for the quantitative conversion of 2-(3-ethoxyphenyl)ethanimidamide to its amidinium chloride salt.

Mechanistic Rationale & Logical Pathway

The fundamental chemistry relies on the protonation of the sp²-hybridized imine nitrogen of the amidine group. This protonation generates a highly stable, resonance-delocalized amidinium cation.

Causality in Protocol Design:

  • Anhydrous Conditions: The use of anhydrous hydrogen chloride—typically delivered as a solution in diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)—is critical to prevent the water-mediated hydrolysis of the iminium intermediate ()[1].

  • Solvent Polarity Discrepancy: Precipitation of the amidine hydrochloride salt is driven by the stark polarity difference between the charged amidinium species and the non-polar ethereal reaction medium. This acts as a kinetic trap, pulling the reaction to completion while leaving non-polar impurities in solution ()[2].

Workflow FreeBase 2-(3-Ethoxyphenyl)ethanimidamide (Free Base) Dissolution Dissolution (Anhydrous Et2O, N2 Atm) FreeBase->Dissolution Solubilize Acidification Acidification (1.1 eq. 2.0M HCl in Et2O) Dissolution->Acidification Protonation Precipitation Precipitation & Cooling (Stir at 0 °C for 1 h) Acidification->Precipitation Nucleation Filtration Vacuum Filtration (Wash with cold Et2O) Precipitation->Filtration Isolate Drying Vacuum Drying (45 °C, <100 mbar) Filtration->Drying Purify PureSalt Amidine Hydrochloride Salt (Pure Product) Drying->PureSalt Finalize

Figure 1: Workflow for the anhydrous conversion of amidine free base to hydrochloride salt.

Quantitative Process Parameters

To ensure reproducibility and high purity, the following quantitative parameters must be strictly adhered to.

ParameterOptimal ValueMechanistic Rationale
Reagent Stoichiometry 1.0 : 1.1 (Base : HCl)Ensures complete protonation of the amidine nitrogen while avoiding large acidic excesses that promote side reactions.
Solvent Ratio 10 mL Et₂O / g substrateProvides optimal dilution to prevent localized supersaturation, ensuring uniform crystal nucleation and high purity.
Reaction Temperature 0 °C to 5 °CMitigates the exothermic nature of the acid-base reaction and minimizes the solubility of the product in the mother liquor.
Drying Conditions 45 °C at < 100 mbarFacilitates rapid evaporation of trapped ethereal solvents without thermally degrading the sensitive amidinium salt.

Self-Validating Experimental Protocol

Materials Required
  • 2-(3-Ethoxyphenyl)ethanimidamide (Free base, >98% purity)

  • Anhydrous Diethyl Ether (Et₂O) (Water content < 50 ppm)

  • 2.0 M HCl in Diethyl Ether (Commercially available, titrated prior to use)

  • Inert gas source (Nitrogen or Argon)

Step-by-Step Methodology

Step 1: Dissolution of the Free Base

  • Purge a clean, oven-dried round-bottom flask with inert gas (N₂ or Ar).

  • Add 1.0 equivalent (e.g., 10.0 mmol, ~1.78 g) of 2-(3-Ethoxyphenyl)ethanimidamide to the flask.

  • Inject 20 mL of anhydrous Et₂O and stir magnetically until complete dissolution is achieved. Expert Insight: The solution must be completely clear. Any residual turbidity indicates pre-existing degradation (amide formation) or polymeric impurities, which should be filtered out before proceeding.

Step 2: Controlled Acidification

  • Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Using a pressure-equalizing dropping funnel or a syringe pump, add 1.1 equivalents (e.g., 11.0 mmol, 5.5 mL) of 2.0 M HCl in Et₂O dropwise over 15 minutes. Expert Insight: Dropwise addition is non-negotiable. Bulk addition causes rapid, uncontrolled exothermic spikes that trap impurities within the rapidly forming crystal lattice.

Step 3: Nucleation and Precipitation

  • Maintain the reaction at 0 °C and stir vigorously for 1 hour.

  • Observe the formation of a dense, white crystalline precipitate. Expert Insight: This step is a self-validating visual checkpoint. The stark transition from a clear solution to a dense suspension confirms successful salt formation.

Step 4: Isolation and Purification

  • Rapidly filter the suspension through a Büchner funnel under vacuum.

  • Wash the filter cake with two 10 mL portions of pre-chilled (0 °C) anhydrous Et₂O. Expert Insight: Cold washing removes unreacted free base and trace organic impurities without dissolving the target hydrochloride salt.

Step 5: Drying

  • Transfer the solid to a vacuum oven.

  • Dry at 45 °C under high vacuum (<100 mbar) for 12 hours to a constant weight.

In-Process Validations (Self-Validating System)

A robust protocol must verify its own success during execution. Implement the following checks:

  • Mother Liquor pH Check: After filtration, spot the ethereal mother liquor onto water-moistened pH paper. A resulting pH of ~2-3 validates that the 1.1 equivalent excess of HCl was sufficient to fully consume the free base.

  • Phase Validation: The immediate formation of a white precipitate upon HCl addition visually validates that protonation is occurring and the solubility threshold of the salt has been breached.

Quality Control & Analytical Characterization

To confirm the successful conversion and purity of the 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride salt, the following analytical suite should be employed:

  • Nuclear Magnetic Resonance (¹H NMR): Run the sample in DMSO-d₆. The successful formation of the salt is confirmed by the presence of broad, downfield singlets (typically between 8.5 ppm and 9.5 ppm) corresponding to the highly deshielded amidinium protons (-C(=NH₂⁺)NH₂). The free base protons typically appear much further upfield.

  • Melting Point Determination: Amidine hydrochloride salts exhibit sharp, distinct melting points compared to their free-base counterparts ()[3]. Record the melting point to establish a baseline for future batch comparisons.

  • Mass Spectrometry (ESI-MS): Positive ion mode will show the [M+H]⁺ peak corresponding to the intact amidinium cation (m/z ~179.1).

References

  • Title: Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines Source: Journal of Organic Chemistry, 2010, 75(3), 945-947. URL: [Link]

  • Title: Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia Source: The Journal of Organic Chemistry, 1962, 27(4), 1255-1258. URL: [Link]

  • Title: Process for the preparation of intermediates for the synthesis of dabigatran etexilate, and crystalline forms of said intermediates Source:US Patent 20150203470A1 URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis for improved yields and purity. We will focus on the most common and robust method for this transformation: the Pinner reaction.

Overview: The Synthetic Pathway

The synthesis of 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride is most reliably achieved in a two-step process starting from 2-(3-Ethoxyphenyl)acetonitrile[1]. The core of this synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride salt, commonly known as a Pinner salt.[2][3] This intermediate is then treated with ammonia (ammonolysis) to yield the desired amidine hydrochloride.

The overall transformation is as follows:

  • Step 1: Pinner Salt Formation. 2-(3-Ethoxyphenyl)acetonitrile reacts with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas to form ethyl 2-(3-ethoxyphenyl)ethanimidate hydrochloride.

  • Step 2: Ammonolysis. The isolated Pinner salt reacts with ammonia to furnish the final product, 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride.

Below is a general workflow for this synthesis.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A 2-(3-Ethoxyphenyl)acetonitrile + Anhydrous Ethanol B Cool to 0-5 °C A->B C Bubble dry HCl gas B->C D Stir under anhydrous conditions C->D E Ethyl 2-(3-ethoxyphenyl)ethanimidate HCl (Pinner Salt Intermediate) D->E F Dissolve Pinner Salt in anhydrous ethanol E->F Isolate Intermediate G Introduce Ammonia (gas or solution) F->G H Stir at controlled temperature G->H I Isolate & Purify H->I J 2-(3-Ethoxyphenyl)ethanimidamide HCl (Final Product) I->J

Caption: General workflow for the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide HCl.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My overall yield is disappointingly low. What are the primary factors to investigate?

Low yield is the most common complaint and can stem from issues in either the Pinner salt formation or the ammonolysis step.

Answer: A low overall yield is typically traced back to one of three main areas: (1) incomplete conversion of the starting nitrile, (2) formation of undesired side products due to reaction conditions, or (3) loss of product during workup and purification.[4]

Troubleshooting Steps:

  • Verify Anhydrous Conditions: The Pinner reaction is extremely sensitive to moisture.[2][5] Water will hydrolyze the Pinner salt intermediate to form the corresponding ester, ethyl 2-(3-ethoxyphenyl)acetate, which is often the most significant byproduct.

    • Solution: Use freshly distilled, anhydrous ethanol. Ensure your HCl gas is passed through a drying agent (e.g., a sulfuric acid trap). Dry all glassware in an oven and assemble the apparatus hot under an inert atmosphere (Nitrogen or Argon).

  • Check Reagent Quality:

    • Starting Nitrile: Ensure the 2-(3-Ethoxyphenyl)acetonitrile is pure. Impurities can inhibit the reaction.

    • HCl Gas: The reaction requires a continuous supply of excess dry HCl gas to drive the equilibrium towards the Pinner salt. Incomplete saturation can lead to a stalled reaction.

  • Optimize Reaction Temperature: The formation of the Pinner salt is exothermic. Low temperatures (typically 0-5 °C) are crucial to prevent the thermodynamically unstable imidate salt from eliminating to form an amide and alkyl chloride.[3]

    • Solution: Maintain a strict temperature-controlled ice bath during the HCl addition and subsequent stirring period.

  • Monitor Reaction Completion: Use an appropriate analytical technique (TLC, LC-MS, or ¹H NMR of a quenched aliquot) to monitor the disappearance of the starting nitrile. Reactions that appear stalled may require a longer reaction time or re-saturation with HCl gas.

The following diagram illustrates the critical branching point between the desired reaction and the major side reaction.

G Nitrile Protonated Nitrile R-C≡N⁺-H Imidate Pinner Salt (Imidate HCl) [R-C(OEt)=N⁺H₂]Cl⁻ Nitrile->Imidate + EtOH (Anhydrous) Amidine Amidine HCl (Desired) R-C(NH₂)=N⁺H₂]Cl⁻ Imidate->Amidine + NH₃ Ester Ester (Byproduct) R-C(=O)OEt Imidate->Ester + H₂O (Hydrolysis)

Caption: Key reaction pathways in the synthesis of amidines via the Pinner reaction.

Q2: My NMR spectrum shows a significant amount of ethyl 2-(3-ethoxyphenyl)acetate. How do I prevent this?

Answer: The presence of ethyl 2-(3-ethoxyphenyl)acetate is a definitive sign of water contamination during the Pinner reaction stage.[6] The Pinner salt intermediate is highly electrophilic and susceptible to nucleophilic attack. While the desired subsequent nucleophile is ammonia, water is also a potent nucleophile that leads to hydrolysis.

Detailed Protocol for Minimizing Hydrolysis:

  • Glassware Preparation: All glassware (reaction flask, gas inlet tube, condenser) must be oven-dried at >120 °C for several hours and allowed to cool in a desiccator or assembled hot under a stream of dry nitrogen.

  • Reagent Handling:

    • Use a new, sealed bottle of anhydrous ethanol (<0.05% water).

    • If generating HCl gas from NaCl and H₂SO₄, pass the gas through at least one concentrated H₂SO₄ bubbler to ensure it is thoroughly dry.

    • Connect all joints in your apparatus securely and use high-vacuum grease.

  • Reaction Execution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction, especially during the initial cooling and after the HCl addition is complete. This prevents atmospheric moisture from entering the system.

ParameterRecommended ConditionRationale
Solvent Anhydrous Ethanol (<0.05% H₂O)Prevents hydrolysis of the Pinner salt intermediate to an ester.[2]
Acid Catalyst Dry Hydrogen Chloride (gas)Ensures anhydrous conditions and protonates the nitrile effectively.[7]
Temperature 0–5 °CMinimizes thermal degradation of the thermodynamically unstable Pinner salt.[3]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture which leads to side reactions.
Stirring Vigorous Mechanical/MagneticEnsures efficient mixing and dissolution of HCl gas.
Table 1. Critical Parameters for Pinner Salt Formation.
Q3: The ammonolysis step is inefficient. How can I improve the conversion of the Pinner salt to the amidine?

Answer: An inefficient ammonolysis step can result from several factors, including the choice of ammonia source, temperature, and the purity of the Pinner salt intermediate.

Troubleshooting Steps:

  • Isolate and Dry the Pinner Salt: Do not proceed with crude, wet Pinner salt. After the first step, the Pinner salt often precipitates. It should be filtered quickly (to minimize moisture exposure), washed with cold, anhydrous diethyl ether to remove excess HCl and unreacted starting material, and dried thoroughly under high vacuum. Any residual acid can protonate the ammonia, rendering it non-nucleophilic.

  • Choice of Ammonia Source:

    • Ammonia Gas: Bubbling anhydrous ammonia gas through a solution of the Pinner salt in anhydrous ethanol is a highly effective method. This ensures anhydrous conditions are maintained.

    • Saturated Ethanolic Ammonia: A freshly prepared saturated solution of ammonia in anhydrous ethanol can also be used. Commercially available solutions may contain water and should be used with caution.

  • Stoichiometry and Temperature: Use a significant excess of ammonia to drive the reaction to completion. The reaction is typically run at room temperature or with gentle warming. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.

Q4: My final product is an oil and difficult to crystallize. What are the best purification strategies?

Answer: Amidines are strong bases and their hydrochloride salts are typically crystalline solids.[8] If you obtain an oil, it is likely due to impurities or residual solvent.

Purification Protocol:

  • Initial Isolation: After the ammonolysis is complete, the main byproduct is ammonium chloride (NH₄Cl), which is also a white solid. The reaction mixture is typically concentrated under reduced pressure.

  • Removal of NH₄Cl: Ammonium chloride has very low solubility in cold chloroform or dichloromethane. Triturate the crude solid residue with cold, dry chloroform. The 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride will dissolve, while the bulk of the NH₄Cl will remain as a solid and can be removed by filtration.

  • Crystallization:

    • Evaporate the chloroform filtrate to obtain the crude amidine hydrochloride.

    • A common and effective method for crystallization is to dissolve the crude product in a minimal amount of hot absolute ethanol and then slowly add anhydrous diethyl ether until turbidity persists.[4]

    • Allow the solution to cool slowly to room temperature, and then in a freezer, to induce crystallization.

  • Alternative Purification - Column Chromatography: If crystallization fails, purification by column chromatography can be attempted. However, the polar and basic nature of amidines can make this challenging.

    • Stationary Phase: Use silica gel deactivated with triethylamine (typically 1-2% triethylamine in the eluent) to prevent streaking and irreversible adsorption of the basic product.

    • Eluent: A gradient of dichloromethane and methanol is often effective.

Troubleshooting ScenarioProbable Cause(s)Recommended Solution(s)
Low Yield Moisture contamination; Incomplete reaction; Suboptimal temperature.Ensure strictly anhydrous conditions; Increase reaction time or HCl saturation; Maintain 0-5 °C.[2][3]
Ester Byproduct Presence of water during Pinner reaction.Use oven-dried glassware, anhydrous solvents, and dry HCl gas.[6]
Oily Product Impurities (unreacted starting material, byproducts); Residual solvent.Purify by trituration with cold chloroform, followed by recrystallization from ethanol/diethyl ether.[4]
Stalled Reaction Insufficient HCl catalyst; Low reagent purity.Re-saturate the reaction mixture with dry HCl gas; Verify the purity of the starting nitrile.
Table 2. Troubleshooting Summary.

Safety Precautions

  • Hydrogen Chloride (HCl) Gas: HCl is a toxic and highly corrosive gas. All manipulations must be performed in a well-ventilated chemical fume hood. Ensure a trap (e.g., a bubbler with NaOH solution) is used to neutralize any excess HCl gas exiting the reaction.

  • Sodium Ethoxide: If using alternative base-catalyzed methods, be aware that sodium ethoxide is corrosive, flammable, and reacts violently with water.[9] It must be handled under an inert atmosphere, away from ignition sources, and with appropriate personal protective equipment (PPE), including gloves and eye protection.[10]

References

  • Kavitha, C., & Ramesha, A. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry, 10, 2073–2079. Retrieved from [Link]

  • Tanmoy Biswas. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Xiong, Y., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 10, 1063934. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Li, M., et al. (2024). Isolation and Purification of Protamine from the Cultured Takifugu flavidus and Its Physicochemical Properties. MDPI. Retrieved from [Link]

  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Matrix Fine Chemicals. (n.d.). 2-(3-METHOXYPHENYL)ACETONITRILE. Retrieved from [Link]

  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.
  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • LookChem. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. Retrieved from [Link]

  • Not relevant to the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.

Sources

Technical Support Center: Stability and Storage of 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-Ethoxyphenyl)ethanimidamide. The primary stability challenge for this compound is its susceptibility to hydrolysis. This document offers a series of frequently asked questions (FAQs), troubleshooting protocols, and best practices to ensure the long-term integrity of your samples during storage.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-(3-Ethoxyphenyl)ethanimidamide shows increasing impurity levels over time in my analysis. What is the likely cause?

The most probable cause of degradation for 2-(3-Ethoxyphenyl)ethanimidamide, particularly when stored as its common hydrochloride salt, is hydrolysis. The core ethanimidamide (also known as an amidine) functional group is susceptible to reaction with water, which can be present as atmospheric humidity. This reaction cleaves the carbon-nitrogen double bond, leading to the formation of new, more polar impurities.

Q2: What is hydrolysis, and why is this specific compound susceptible to it?

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds.[1] The ethanimidamide functional group contains an electrophilic carbon atom double-bonded to one nitrogen and single-bonded to another. This carbon is a prime target for nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield more stable products. Both acidic and basic conditions can catalyze this process.[2][3] While amides are also prone to hydrolysis, they are generally less reactive; the hydrolysis of amides often requires heating with aqueous acid or base for extended periods.[4][5] Imidamides, being more basic, are generally more sensitive.

The likely hydrolysis pathway is illustrated below:

Hydrolysis_Pathway cluster_0 Hydrolysis of 2-(3-Ethoxyphenyl)ethanimidamide Parent 2-(3-Ethoxyphenyl)ethanimidamide Water + H₂O (Moisture) Parent->Water Amide 2-(3-Ethoxyphenyl)acetamide (Primary Degradant) Water->Amide Hydrolysis Ammonia + NH₃ (Ammonia) Amide->Ammonia Water2 + H₂O / H⁺ or OH⁻ (Further Hydrolysis) Amide->Water2 CarboxylicAcid 2-(3-Ethoxyphenyl)acetic acid (Secondary Degradant) Water2->CarboxylicAcid

Caption: Proposed hydrolysis pathway of 2-(3-Ethoxyphenyl)ethanimidamide.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

To mitigate hydrolysis and ensure stability, strict control of environmental factors is paramount. The ideal conditions are summarized in the table below.

ParameterShort-Term Storage (< 4 weeks)Long-Term Storage (> 4 weeks)Rationale
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)Reduces the kinetic rate of degradation reactions, including hydrolysis.[6]
Atmosphere Dry Air (with desiccant)Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen, directly inhibiting hydrolysis and potential oxidation.[7][8][9]
Humidity As low as possible (<20% RH)AnhydrousWater is a direct reactant in hydrolysis. Its exclusion is the most critical factor for stability.[10]
Container Tightly sealed glass vial (amber)Flame-sealed ampoule or vial with PTFE-lined septum capPrevents moisture and air ingress. Amber glass protects against potential photodegradation.[11]
Q4: I have just received a new batch. What are the essential first steps for proper storage?

Proper initial handling is critical to prevent introducing moisture from the moment the compound arrives. Follow this workflow for aliquoting and storing a new batch for long-term use.

Storage_Workflow start Receive Compound equilibrate Equilibrate to Room Temp (in original sealed container) start->equilibrate prepare Prepare Vials & Desiccant in a Glovebox or Dry Environment equilibrate->prepare transfer Quickly Aliquot into Pre-weighed Vials prepare->transfer add_desiccant Place Vials in Secondary Container with Desiccant transfer->add_desiccant purge Backfill/Purge with Dry Nitrogen or Argon add_desiccant->purge seal Seal Vials & Secondary Container Tightly purge->seal label Label Clearly with Date & Contents seal->label store Store at ≤ -20°C label->store

Caption: Recommended workflow for initial handling and storage.

Q5: What is an inert atmosphere, and why is it necessary?

An inert atmosphere is an environment of a chemically non-reactive gas, used to prevent undesirable chemical reactions.[7] For this compound, the primary goal is to displace air, which contains both oxygen (~21%) and variable amounts of water vapor. While oxidation is a secondary concern for many amines and related compounds, the main benefit of inerting here is the exclusion of moisture.[9][11] High-purity nitrogen or argon are excellent choices because they are dry and readily available.[8][12] This process, often called "blanketing," creates a protective layer of dry gas over the solid compound, significantly enhancing its shelf-life.[12][13]

Q6: How do I properly use desiccants for storing this compound?

Desiccants are hygroscopic substances that absorb moisture from the air, maintaining a dry environment.[14][15]

  • Choosing a Desiccant: For general-purpose use in a desiccator or secondary storage container, silica gel and molecular sieves are excellent choices.[16][17] Indicating silica gel, which changes color as it absorbs moisture, provides a visual cue for when it needs to be replaced or regenerated.[15]

  • Best Practices:

    • Never place desiccants in direct physical contact with your compound.

    • Use a secondary container (e.g., a sealed bag or a larger jar) for your primary vial(s) and place the desiccant inside this secondary container.

    • Ensure the desiccant is "active." If using indicating silica gel, ensure it is blue (or the appropriate color for the active state). If it has turned pink, regenerate it by baking according to the manufacturer's instructions.

    • Use a sufficient quantity of desiccant relative to the volume of the container.

Q7: How can I monitor the stability of my compound during storage?

A proactive stability monitoring program is essential. The gold standard is a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[18]

  • Methodology: An appropriate method should be able to separate the parent compound, 2-(3-Ethoxyphenyl)ethanimidamide, from its potential hydrolysis products (e.g., the corresponding acetamide and acetic acid).[19]

  • Procedure:

    • Upon receiving a new batch, run an initial analysis to establish a baseline purity profile (Time-Zero).

    • Store the compound under the recommended long-term conditions.

    • At regular intervals (e.g., 3, 6, 12 months), remove an aliquot, allow it to warm to room temperature before opening, and re-analyze.

    • Compare the chromatograms to the Time-Zero data, looking for the appearance of new peaks or an increase in the area of existing impurity peaks relative to the main compound peak. Quantification of degradation can be achieved by calculating the percent area of the degradant peaks.[19]

Troubleshooting Guide

Problem: I see a new, more polar peak appearing in my reverse-phase HPLC analysis over time. What is it?

  • Likely Cause: This is a classic sign of hydrolysis. The primary hydrolysis product, 2-(3-Ethoxyphenyl)acetamide, is more polar than the parent imidamide and will therefore have a shorter retention time in a typical reverse-phase HPLC system. If the hydrolysis proceeds further, the even more polar 2-(3-Ethoxyphenyl)acetic acid may also be observed.

  • Recommended Action: Confirm the identity of the new peak using LC-MS. The mass-to-charge ratio (m/z) of the degradant should correspond to the expected molecular weight of the hydrolysis product(s). This provides strong evidence for the degradation pathway and reinforces the need for stricter moisture control.[18]

Problem: My solid compound, which was a crystalline powder, now appears clumpy or sticky. Is it degraded?

  • Likely Cause: Physical changes like clumping or becoming sticky are often caused by the absorption of atmospheric moisture.[20] This is a strong warning sign that the storage conditions are inadequate and that hydrolysis has likely begun, even if it is not yet detectable by your current analytical methods.

  • Recommended Action: Immediately transfer the material to a new, dry vial inside a glovebox or under a stream of inert gas. Place it in a secondary container with fresh, active desiccant. Re-analyze the material by HPLC or LC-MS to quantify the extent of degradation and determine if the batch is still suitable for your experiments.

Detailed Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage
  • Preparation: Before opening the main container, allow it to equilibrate to ambient laboratory temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the cold solid.

  • Environment: Perform all manipulations in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) or, if unavailable, in a low-humidity environment (<20% RH) with minimal exposure time.

  • Aliquoting: Dispense the compound into smaller, single-use vials made of amber glass with PTFE-lined screw caps. This avoids repeated opening and closing of the main stock container.

  • Inerting: Before sealing each vial, flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Tightly seal the vial cap immediately after flushing. For maximum protection, use Parafilm® to wrap the cap-vial interface.

  • Secondary Containment: Place the sealed aliquots into a larger, airtight secondary container (e.g., a glass desiccator or a heat-sealable foil bag) that contains an active desiccant such as silica gel or molecular sieves.

  • Storage: Place the secondary container in a freezer set to -20°C or colder.

  • Usage: When an aliquot is needed, remove the entire secondary container from the freezer and allow it to warm to room temperature before opening it to retrieve a single vial. This protects the remaining vials from moisture exposure.

Protocol 2: Workflow for Stability Assessment using HPLC-UV
  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.[19]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from potential degradants.

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

    • Dilute this stock solution to a working concentration appropriate for your detector's linear range (e.g., 50 µg/mL).

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of the compound, likely around 254 nm or 280 nm).

  • Data Interpretation:

    • For the Time-Zero sample, integrate all peaks and report the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • For subsequent time points, compare the peak areas. The emergence of new peaks or the growth of existing impurity peaks indicates degradation.

References

  • Inert gas - Wikipedia. Available at: [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Available at: [Link]

  • Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available at: [Link]

  • Attia, K. A. M., et al. (2018). A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. Analytical Methods, 10(33), 4069-4079. Available at: [Link]

  • Engberts, J. B. F. N., & Jager, W. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 3(4), 597-602. Available at: [Link]

  • Dry & Dry. (n.d.). Desiccants for Industrial Chemical shipping & storage containers. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Bojita, M. T., et al. (2012). HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES. METHOD VALIDATION. Farmacia Journal, 60(4), 459-468. Available at: [Link]

  • MDPI. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Available at: [Link]

  • Google Patents. (2012). CN102531940A - Preparation method for high purity etofenamate.
  • Clark, J. (2015). the hydrolysis of amides. Chemguide. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health, 17(1), 163-181. Available at: [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

  • ResearchGate. (2025). A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. Available at: [Link]

  • ResearchGate. (2019). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). Available at: [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 1931-1938. Available at: [Link]

  • Linde Gas. (n.d.). Inerting. Available at: [Link]

  • ChemRxiv. (2018). MOF-based Catalysis of Hydrolytic Destruction of Nerve Agent Simulants: The Complex Role of Lewis-acid Strength. Available at: [Link]

  • Mondloch, J. E., et al. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. Angewandte Chemie International Edition, 54(23), 6752-6756. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Edco Supply Co. (2025). Understanding Desiccants: Function & Types. Available at: [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Available at: [Link]

  • ResearchGate. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Available at: [Link]

  • Farran, R. L. E., et al. (2015). The impact of storage conditions upon gentamicin coated antimicrobial implants. Journal of Pharmaceutical and Biomedical Analysis, 111, 259-264. Available at: [Link]

  • Loba Chemie. (n.d.). 2-ETHOXYPHENOL FOR SYNTHESIS. Available at: [Link]

  • Air Liquide. (n.d.). Nitrogen inerting: protect your products and installations. Available at: [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Clariant. (2023). Desiccant Packets. Available at: [Link]

Sources

Purification methods for removing impurities from 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting & Protocol Database. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 2-(3-Ethoxyphenyl)ethanimidamide (also known as 3-ethoxyphenylacetamidine). Synthesized primarily via the classical Pinner reaction, this highly basic compound (pKa ~12) presents unique purification hurdles, including co-crystallizing inorganic salts and a high susceptibility to aqueous hydrolysis.

Below, you will find the logical workflow, diagnostic FAQs, and self-validating protocols required to achieve >98% purity.

I. System Architecture: Purification Logic

The following workflow illustrates the orthogonal purification strategy required to separate the target amidine from inorganic reagents, unreacted nitriles, and hydrolysis byproducts.

PurificationLogic Start Crude Reaction Mixture (Amidine HCl, NH4Cl, Nitrile, Amide) Alkoxide Sodium Ethoxide Treatment (Converts NH4Cl to NaCl + NH3) Start->Alkoxide Resin Macroporous Resin Adsorption (Traps trace salts & pigments) Alkoxide->Resin Filter Precipitate Extraction Aqueous/EtOAc Extraction (Phase Separation) Resin->Extraction Concentrate & Dissolve Org Organic Phase (Nitrile & Amide Impurities) Extraction->Org Top Layer (Discard) Aq Aqueous Phase (Amidine HCl Salt) Extraction->Aq Bottom Layer (Retain) Lyophilization Acidic Lyophilization (Prevents Hydrolysis) Aq->Lyophilization Pure Pure 2-(3-Ethoxyphenyl) ethanimidamide HCl Lyophilization->Pure

Fig 1. Orthogonal purification workflow for 2-(3-Ethoxyphenyl)ethanimidamide isolation.

II. Diagnostic FAQs (Troubleshooting)

Q1: My post-reaction LC-MS shows a massive peak for ammonium chloride. Standard recrystallization isn't removing it. How do I clear this inorganic salt without losing my amidine?

  • Causality: The classical Pinner method utilizes ammonium chloride (NH₄Cl) to convert the imidate intermediate into the final amidine. Because both 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride and NH₄Cl are highly polar, hydrophilic salts, they co-precipitate in standard organic solvents, making standard recrystallization ineffective.

  • Solution: Exploit the differential reactivity of the salts using an alkoxide displacement strategy. By treating the crude alcoholic solution with a stoichiometric amount of sodium ethoxide, the NH₄Cl is selectively converted into ammonia gas (which volatilizes) and sodium chloride (which precipitates in ethanol)[1]. The amidine remains intact. Follow this with a macroporous adsorption resin pass to trap residual inorganic ash[1].

Q2: During aqueous workup, my amidine yield drops, and NMR shows increasing levels of 2-(3-ethoxyphenyl)acetamide. What is driving this degradation?

  • Causality: Amidines are highly susceptible to hydrolysis. The imine carbon is strongly electrophilic when protonated. In the presence of water—especially at elevated temperatures or pH extremes—water acts as a nucleophile, attacking the imine carbon to form a tetrahedral intermediate. This intermediate collapses, releasing ammonia and leaving behind the thermodynamically stable amide[2].

  • Solution: Never heat the aqueous solutions of this compound. Maintain the product as a fully protonated hydrochloride salt during isolation[2]. If you must perform an aqueous extraction to remove organic impurities, keep the system cold (<5°C) and isolate the final salt via acidic lyophilization rather than rotary evaporation[2].

Q3: How do I separate unreacted 2-(3-ethoxyphenyl)acetonitrile from the final product?

  • Causality: The starting nitrile is highly lipophilic and lacks an ionizable basic center, whereas the target amidine is a strong organic base that readily forms a highly polar hydrochloride salt.

  • Solution: Orthogonal phase extraction. Dissolve the crude salt mixture in cold, slightly acidic water (pH 4-5) and wash with ethyl acetate. The non-polar nitrile partitions entirely into the organic phase, while the amidine hydrochloride is retained in the aqueous phase.

III. Validated Experimental Methodologies
Protocol A: Alkoxide-Resin Desalination (Targeting NH₄Cl Removal)

This protocol utilizes chemical precipitation and physical adsorption to reduce ammonium chloride by-products to <0.45%[1].

  • Dissolution: Dissolve the crude Pinner reaction mixture (containing amidine HCl and NH₄Cl) in absolute ethanol (10 mL/g of crude) at room temperature.

  • Alkoxide Addition: Slowly add a stoichiometric equivalent of 21% sodium ethoxide in ethanol (calculated based on the known excess of NH₄Cl used in your synthesis).

    • Validation Checkpoint: Observe the immediate formation of a fine white precipitate (NaCl). You should also detect the scent of ammonia gas evolving from the reaction vessel.

  • Primary Filtration: Stir for 2 hours at room temperature, then filter the suspension through a Celite pad to remove the precipitated NaCl.

  • Resin Adsorption: Pass the filtrate through a column packed with a macroporous adsorption resin (e.g., Amberlite XAD-4) at a flow rate of 2 bed volumes per hour.

    • Validation Checkpoint: Evaporate a 1 mL aliquot of the eluent and perform an ash test; the ash content should be <0.5%[1].

  • Concentration: Concentrate the ethanolic eluent under reduced pressure (bath temp <35°C) to yield a semi-pure amidine hydrochloride solid.

Protocol B: Biphasic Extraction & Acidic Lyophilization (Targeting Organic Clearance)

This protocol removes lipophilic impurities while strictly preventing the hydrolysis of the amidine into an amide[2].

  • Aqueous Reconstitution: Dissolve the semi-pure solid from Protocol A in cold, deionized water (5 mL/g). Chill the solution in an ice bath to <5°C.

  • pH Adjustment: Check the pH. If it is above 6, add dropwise 0.1M HCl until the pH stabilizes between 4.0 and 5.0.

  • Organic Wash: Transfer to a separatory funnel and extract with cold Ethyl Acetate (3 x 5 mL/g).

    • Validation Checkpoint: Spot the organic layer on a TLC plate (Hexane:EtOAc 7:3). You should see the high-Rf nitrile and amide impurities, but no baseline amidine material. Discard the organic layers.

  • Acidic Lyophilization: Transfer the retained aqueous layer to a lyophilization flask. Freeze the solution completely using a dry ice/acetone bath, then attach to a freeze-dryer for 24-48 hours.

    • Validation Checkpoint: The process will yield a dry, fluffy white powder. Lyophilization from an acidic solution guarantees the isolation of a stable, fully protonated HCl amidine salt[2].

IV. Quantitative Impurity Tracking Matrix

Use the following table to establish your analytical control strategy during the purification workflow.

Impurity ProfileMolecular Origin / CausalityPolarity (Characteristics)Recommended Analytical DetectionTarget Removal Efficiency
Ammonium Chloride Excess reagent from Pinner ammonolysisHighly Polar (Inorganic Salt)Ion Chromatography / Ash Test> 99.5% clearance
2-(3-Ethoxyphenyl)acetamide Nucleophilic water attack (Hydrolysis)Moderate Polarity (Neutral)HPLC-UV (λ = 254 nm)> 98.0% clearance
2-(3-Ethoxyphenyl)acetonitrile Unreacted starting materialNon-polar (Lipophilic)GC-FID or HPLC-UV> 99.9% clearance
Imidate Hydrochloride Incomplete ammonolysisReactive IntermediateNMR (Methoxy/Ethoxy peaks)> 99.0% clearance
V. References
  • Amidine synthesis by imidoylation - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents Source: google.com URL:

  • N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides) - K. Ostrowska and A. Kolasa Source: thieme-connect.de URL:

  • SYNTHESIS OF N-SUBSTITUTED ARYL AMIDINES BY STRONG BASE ACTIVATION OF AMINES - Scholars' Bank Source: uoregon.edu URL:

Sources

Recrystallization solvents for high-purity 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that isolating high-purity amidine hydrochlorides like 2-(3-Ethoxyphenyl)ethanimidamide presents unique thermodynamic and kinetic challenges. The compound’s amphiphilic nature—combining a lipophilic ethoxyphenyl moiety with a highly polar amidine group—often leads to phase separation issues, while its chemical structure makes it susceptible to hydrolysis and inorganic salt contamination.

This guide is designed to move beyond basic protocols by explaining the causality behind each experimental choice, providing you with a self-validating workflow to ensure high-purity recovery.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my 2-(3-Ethoxyphenyl)ethanimidamide hydrochloride "oil out" instead of forming crystals, and how is this thermodynamically resolved? Causality: Oiling out (liquid-liquid phase separation, or LLPS) occurs when the solute's melting point is depressed below the temperature of the solvent system. Instead of nucleating, the supersaturated solution crosses the spinodal curve and separates into a solute-rich oil and a solvent-rich phase. The amphiphilic nature of 2-(3-Ethoxyphenyl)ethanimidamide exacerbates this in standard single-solvent systems. Solution: Shift the thermodynamic pathway by employing an anti-solvent crystallization strategy. Dissolve the crude material in a minimal amount of a hydrogen-bonding solvent (e.g., absolute ethanol) and slowly titrate in an anti-solvent (e.g., diethyl ether or MTBE). This forces the system to respect the metastable zone width, inducing rapid nucleation before phase separation can occur. Acetonitrile-ethanol mixtures have also proven highly effective for stabilizing amidine hydrochlorides 1[1].

Q2: My crude product is heavily contaminated with ammonium chloride (


). Standard recrystallization isn't removing it. What is the mechanistic workaround? 
Causality:  If synthesized via the Pinner reaction, 

is a stoichiometric reagent. Because both the target amidine and

are highly polar chloride salts, they co-precipitate in polar solvents, often leaving up to 3-5% inorganic contamination 2[2]. Solution: Exploit differential solvation. Reconstitute the crude solid in anhydrous chloroform (

). The organic amidine salt is moderately soluble in

, whereas the inorganic

crystal lattice remains completely insoluble. Filtering the suspension removes the

, allowing the pure amidine to be recovered from the filtrate3[3].

Q3: I am observing the formation of 2-(3-ethoxyphenyl)acetamide during hot recrystallization. How do I prevent this degradation? Causality: Amidines are highly susceptible to hydrolytic cleavage. Prolonged heating in protic solvents containing trace water leads to the nucleophilic attack of water on the amidine carbon, expelling ammonia and forming the corresponding amide. This hydrolytic instability is a well-documented liability for nitrogenous bases under mild conditions4[4]. Solution: Maintain strictly anhydrous conditions. Use dry solvent systems and never heat the primary solvation mixture above 50°C.

Quantitative Data: Solvent System Performance

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)Mechanistic Rationale & Observations
Acetonitrile / Ethanol 4:178%>99.0%Excellent for highly polar amidine salts; prevents oiling out by balancing polarity[1].
Chloroform / Diethyl Ether Extraction / Anti-solvent82%98.5%

removes

;

drives rapid nucleation[3].
Ethanol / MTBE 1:585%99.2%MTBE acts as a milder anti-solvent than

, yielding larger, purer crystals.
Methanol / Water 9:1<40%<90.0%High risk of hydrolysis to amide[4]; severe oiling out observed. Avoid.

Experimental Protocol: Self-Validating Anti-Solvent Recrystallization

Phase 1: Desalting and Impurity Clearance

  • Suspension: Suspend 10.0 g of crude 2-(3-Ethoxyphenyl)ethanimidamide HCl in 50 mL of anhydrous chloroform (

    
    ). Stir vigorously at 20°C for 30 minutes.
    
    • Causality:

      
       selectively solvates the organic amidine while rejecting the inorganic 
      
      
      
      lattice.
    • Validation Check: The presence of a fine, undissolved white powder confirms the rejection of inorganic impurities. If the solution is completely clear,

      
       contamination was not present.
      
  • Filtration: Pass the suspension through a medium-porosity (10–15 µm) glass fritted funnel under vacuum. Wash the filter cake with an additional 10 mL of

    
    .
    
  • Concentration: Evaporate the combined filtrate under reduced pressure (water bath < 35°C) until a semi-solid residue is formed.

Phase 2: Anti-Solvent Crystallization 4. Primary Solvation: Dissolve the residue in 15 mL of anhydrous absolute ethanol. Warm gently to 40°C to ensure complete dissolution.

  • Causality: Ethanol provides the necessary hydrogen bonding to dissolve the amidine HCl without triggering thermal hydrolysis.

  • Validation Check: The solution must be completely transparent. Any turbidity indicates residual inorganic salts requiring a secondary filtration.

  • Nucleation Induction: Transfer the solution to a vessel with an overhead stirrer (250 rpm). Dropwise, add 75 mL of anhydrous methyl tert-butyl ether (MTBE) over 45 minutes.

    • Causality: Slow anti-solvent addition controls the supersaturation trajectory, preventing the system from crossing the spinodal curve (which causes oiling out).

    • Validation Check: The mixture will exhibit transient localized cloudiness that resolves, followed by the sudden appearance of fine white needles (primary nucleation).

  • Maturation & Isolation: Cool the suspension to 0–5°C in an ice bath and age for 2 hours. Vacuum filter the crystals, wash with 20 mL of cold MTBE, and dry under high vacuum (< 10 mbar) at 25°C for 12 hours.

    • Validation Check: The mother liquor should be clear and colorless, indicating maximum depletion of the target solute from the solvent phase.

Process Workflow

AmidineWorkflow Start Crude 2-(3-Ethoxyphenyl) ethanimidamide HCl CheckNH4Cl High NH4Cl Impurity? Start->CheckNH4Cl Desalt CHCl3 Trituration & Filtration CheckNH4Cl->Desalt Yes (Pinner Byproduct) CheckOiling Prone to Oiling Out? CheckNH4Cl->CheckOiling No Desalt->CheckOiling AntiSolvent Anti-Solvent Crystallization (EtOH / MTBE) CheckOiling->AntiSolvent Yes (LLPS observed) CheckHydrolysis Hydrolysis Risk? CheckOiling->CheckHydrolysis No AntiSolvent->CheckHydrolysis Anhydrous Strictly Anhydrous Solvents (<50°C) CheckHydrolysis->Anhydrous Yes (Aqueous trace) Pure High-Purity Amidine Crystals CheckHydrolysis->Pure No Anhydrous->Pure

Logical workflow for troubleshooting and recrystallizing 2-(3-Ethoxyphenyl)ethanimidamide HCl.

References

  • Source: nih.
  • Source: google.com (Google Patents)
  • Title: Organic Process Research & Development Vol. 23 No.
  • Source: google.com (Google Patents)

Sources

Stability of 2-(3-Ethoxyphenyl)ethanimidamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-(3-Ethoxyphenyl)ethanimidamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the chemical stability of 2-(3-Ethoxyphenyl)ethanimidamide, focusing on its behavior under acidic and basic conditions. As specific stability data for this molecule is not extensively published, this document leverages established principles of amidine chemistry to provide expert guidance and practical troubleshooting strategies for your experiments.

The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1][2] This guide is designed to help you navigate the complexities of studying 2-(3-Ethoxyphenyl)ethanimidamide stability, ensuring the development of robust analytical methods and stable formulations.[3]

Fundamental Principles: The Chemistry of Amidine Stability

The stability of 2-(3-Ethoxyphenyl)ethanimidamide is primarily dictated by its core functional group: the amidine . Amidines are significantly more basic than their amide analogues, with typical pKa values for the conjugate acid ranging from 5 to 12.[4] This high basicity is due to the effective delocalization of the positive charge across both nitrogen atoms upon protonation, forming a resonance-stabilized amidinium ion.[5][6][7]

Under both acidic and basic conditions, the primary degradation pathway for amidines is hydrolysis. This reaction cleaves the carbon-nitrogen double bond, yielding a carboxylic acid and ammonia (or an amine). For 2-(3-Ethoxyphenyl)ethanimidamide, the expected hydrolysis products are 3-Ethoxyphenylacetic acid and ammonia .

Acid-Catalyzed Hydrolysis

In an acidic medium, the imino nitrogen of the amidine is readily protonated to form the amidinium cation. This protonation enhances the electrophilicity of the carbon atom, making it highly susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the final products.

Caption: Acid-catalyzed hydrolysis of an amidine.

Base-Catalyzed Hydrolysis

Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the C=N double bond. This addition forms a tetrahedral intermediate which subsequently collapses, eliminating an amide ion (⁻NH₂). The amide ion is a very poor leaving group, making this step difficult and often requiring heat.[8][9] The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a stable carboxylate salt.

Caption: Base-catalyzed hydrolysis of an amidine.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(3-ethoxyphenyl)ethanimidamide solution rapidly degrading in an acidic buffer (e.g., pH 4)? A: The rapid degradation is due to the fundamental basicity of the amidine group. At acidic pH, the amidine is protonated to form a resonance-stabilized amidinium ion. This cation is significantly more susceptible to nucleophilic attack by water, leading to accelerated hydrolysis compared to its stability at a neutral pH. Research has shown that even mildy acidic conditions can significantly decrease the stability of molecules containing an amidine moiety.[10]

Q2: What are the expected primary degradation products of 2-(3-ethoxyphenyl)ethanimidamide under hydrolytic stress? A: The hydrolysis of the amidine functional group will cleave the C-N double bond. This will result in the formation of 3-Ethoxyphenylacetic acid and ammonia . Your stability-indicating analytical method should be developed to separate and quantify the parent compound from these two primary degradants.

Q3: Is the compound more stable in acidic or basic conditions? A: Generally, amidines are least stable at the extremes of pH. Both strong acidic and strong basic conditions will promote hydrolysis.[8][9] The rate of degradation is pH-dependent, and a full pH-rate profile study would be required to determine the pH of maximum stability. However, it is expected that the compound will exhibit its greatest stability in the neutral to slightly basic pH range (approx. pH 7-9), where it exists predominantly as the unprotonated free base and the concentration of hydroxide ions is low.

Q4: My degradation experiment with 0.1 M HCl at 60°C resulted in over 50% degradation in just a few hours. Is this expected? A: Yes, this can be expected. The combination of acidic conditions (which protonate and activate the amidine) and elevated temperature significantly accelerates the rate of hydrolysis.[11][12] According to regulatory guidelines, a desirable level of degradation in forced degradation studies is between 5-20%.[3][11] If degradation is too rapid, you should consider using milder conditions, such as reducing the acid concentration (e.g., to 0.01 M HCl), lowering the temperature, or shortening the exposure time.

Q5: My HPLC chromatogram shows the parent peak, the 3-ethoxyphenylacetic acid peak, and a few other small, unidentified peaks. What might they be? A: While 3-ethoxyphenylacetic acid is the expected primary degradant, other minor peaks could arise from several sources:

  • Secondary Degradation: The primary degradant, 3-ethoxyphenylacetic acid, might itself be unstable under the harsh stress conditions and degrade further.

  • Side Reactions: The parent molecule could undergo other reactions, such as oxidation if oxygen is not excluded.

  • Impurities in the Starting Material: The unidentified peaks may have been present in the initial sample and are now more visible as the main peak decreases. Always run a t=0 (unstressed) sample as a control.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No significant degradation observed (<5%) Stress conditions are too mild (concentration, temperature, or time).Increase the severity of the conditions. For hydrolysis, increase acid/base concentration (e.g., from 0.1 M to 1 M), increase temperature in 10°C increments (e.g., from 40°C to 60-80°C), or extend the duration of the study.[3][11]
Degradation is too extensive (>20%) Stress conditions are too harsh.Reduce the severity of the conditions. Decrease acid/base concentration, lower the temperature, or take more frequent time points at the beginning of the study.[11]
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase pH; co-elution of peaks.The amidine is basic and the degradant is acidic. Adjust the mobile phase pH to ensure both are in a consistent, non-ionized (for retention) or ionized (for solubility) state. A pH of ~3-4 (using a phosphate or formate buffer) is often a good starting point for separating acidic and basic compounds. Optimize the gradient to improve resolution.
Inconsistent or irreproducible results Inconsistent sample preparation; incomplete quenching of the reaction; sample instability post-quenching.Ensure precise and consistent preparation of all samples. Immediately and effectively neutralize the reaction at each time point (e.g., add an equimolar amount of base to the acid-stressed sample). Analyze samples immediately after preparation or store them at a low temperature (2-8°C) to prevent further degradation.

Experimental Protocols & Workflows

Protocol 1: Forced Hydrolytic Degradation Study

This protocol outlines a typical forced degradation study for 2-(3-Ethoxyphenyl)ethanimidamide under acidic, basic, and neutral conditions.

Materials:

  • 2-(3-Ethoxyphenyl)ethanimidamide (API)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).[11]

  • Sample Preparation: For each condition, pipette 1 mL of the stock solution into a labeled vial.

    • Acid Hydrolysis: Add 1 mL of 0.2 M HCl to a vial to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL API.

    • Base Hydrolysis: Add 1 mL of 0.2 M NaOH to a vial to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL API.

    • Neutral Hydrolysis: Add 1 mL of water to a vial.

    • Control (t=0): Take 1 mL of the stock solution and immediately quench as described in step 4.

  • Stress Conditions: Place the vials in a temperature-controlled bath set to 60°C.

  • Time Points & Quenching: Withdraw the vials at specified time points (e.g., 0, 2, 4, 8, 24 hours). To quench the reaction, add 1 mL of the neutralizing agent to each vial (0.2 M NaOH for the acid sample, 0.2 M HCl for the base sample, and water for the neutral sample). This brings the final volume to 3 mL and neutralizes the pH.

  • Analysis: Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis and inject immediately.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_api Prepare API Stock (1 mg/mL) stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_api->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, 60°C) prep_api->stress_base stress_thermal Thermal (80°C, Solid) prep_api->stress_thermal stress_photo Photolytic (ICH Q1B) prep_api->stress_photo stress_oxidative Oxidative (3% H₂O₂) prep_api->stress_oxidative sampling Sample at Time Points (0, 2, 8, 24h) stress_acid->sampling stress_base->sampling stress_thermal->sampling stress_photo->sampling stress_oxidative->sampling quench Quench Reaction (Neutralize pH) sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc mass_balance Calculate Mass Balance (% Assay + % Impurities) hplc->mass_balance peak_purity Assess Peak Purity (PDA Detector) hplc->peak_purity identify Identify Degradants (LC-MS) hplc->identify

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)

This method provides a robust starting point for separating 2-(3-Ethoxyphenyl)ethanimidamide from its primary degradant. Optimization will be required.

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (based on the ethoxyphenyl chromophore)

  • Injection Volume: 10 µL

Illustrative Data Summary

The following table presents hypothetical data from a forced degradation study on 2-(3-Ethoxyphenyl)ethanimidamide to illustrate expected outcomes.

Table 1: Example Forced Degradation Results

Stress ConditionDuration (hours)% Assay of Parent Compound% Area of 3-Ethoxyphenylacetic AcidMass Balance (%)
Control (t=0) 099.8%Not Detected99.8%
0.1 M HCl @ 60°C 885.2%14.1%99.3%
0.1 M NaOH @ 60°C 889.7%9.8%99.5%
H₂O @ 60°C 2498.5%1.1%99.6%
3% H₂O₂ @ RT 2496.2%Not Detected99.1%
Solid, Heat @ 80°C 4899.1%Not Detected99.7%
Other oxidative degradants may be present.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • NEET coaching. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Rane, K., et al. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 11.10 Chemistry of Amides. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Baertschi, S. W., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, June 29). Why are amidines so much more basic than amides?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Hydrogen-bonding behavior of amidines in helical structure. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 27). Why are amidines more basic than amines?. Retrieved from [Link]

  • Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Functionality of amidines and amidrazones. Retrieved from [Link]

  • Unacademy. (n.d.). Basicity of Amidines and Guanidines. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analytical Guide: H-NMR and C-NMR Spectral Analysis of 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

In drug discovery, 2-(3-Ethoxyphenyl)ethanimidamide is a critical intermediate, often serving as a bioisostere for guanidines or as a precursor to heterocycles. However, its analysis presents a specific challenge: the amidine moiety (-C(=NH)NH₂) is highly labile and prone to hydrolysis, rapidly degrading into the thermodynamically stable primary amide .

This guide provides a definitive spectral comparison between the target amidine, its synthetic precursor (nitrile), and its primary degradation product (amide). We utilize DMSO-d₆ as the solvent of choice to stabilize and visualize exchangeable protons, establishing a self-validating purity protocol.

The Structural Triad

To ensure accurate identification, we compare the target against its metabolic/synthetic neighbors:

  • Target (Amidine): 2-(3-Ethoxyphenyl)ethanimidamide (HCl salt form recommended for stability).

  • Precursor (Nitrile): (3-Ethoxyphenyl)acetonitrile.

  • Degradant (Amide): 2-(3-Ethoxyphenyl)acetamide.

Experimental Protocol: Self-Validating NMR Workflow

To distinguish the amidine form from the amide impurity, standard CDCl₃ is insufficient due to poor solubility of the salt and rapid proton exchange.

Reagents & Conditions:

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Internal Standard).

  • Concentration: 10-15 mg/mL (Avoid saturation to prevent viscosity broadening).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (Proton), zgpg30 (Carbon w/ proton decoupling).

Critical Mechanistic Insight: In DMSO-d₆, the rate of proton exchange with water is reduced. This allows the observation of the amidine -C(=NH)NH₂ protons as distinct broad signals between 8.5–9.5 ppm. If these signals are absent or appear as a sharp singlet at ~7.0–7.5 ppm (amide), hydrolysis has occurred.

Comparative H-NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum provides the first line of defense. The aromatic and ethoxy signals remain relatively constant; the diagnostic power lies in the methylene linker and the exchangeable protons .

A. The "Fingerprint" Regions[2]
MoietyTarget: Amidine (HCl Salt)Precursor: NitrileImpurity: AmideDiagnostic Note
-NH / -NH₂ δ 8.8 - 9.4 (br s, 3H/4H) Noneδ 6.9 (br s, 1H) & 7.4 (br s, 1H)Primary Differentiator. Amidine protons are highly deshielded and broad. Amide protons appear as two distinct peaks due to restricted rotation.
Benzylic -CH₂- δ 3.65 (s, 2H) δ 3.95 (s, 2H)δ 3.38 (s, 2H)Nitrile is most downfield due to anisotropy. Amidine is mid-range. Amide is most upfield.
-O-CH₂- (Ethoxy) δ 4.02 (q, J=7.0 Hz)δ 4.05 (q)δ 4.01 (q)Minimal variation; confirms the 3-ethoxy core integrity.
-CH₃ (Ethoxy) δ 1.32 (t, J=7.0 Hz)δ 1.34 (t)δ 1.31 (t)Standard triplet.
Aromatic Ring δ 6.8 - 7.3 (m, 4H)δ 6.9 - 7.4 (m)δ 6.8 - 7.3 (m)1,3-substitution pattern maintained across all species.
B. Spectral Logic Diagram

The following decision tree illustrates the logic for assigning the species based on the H-NMR data.

NMR_Logic Start Crude Sample H-NMR (DMSO-d6) CheckNH Check 8.5 - 9.5 ppm Region Start->CheckNH BroadSignal Broad Singlet (3H-4H) (Amidinium Protons) CheckNH->BroadSignal Present SharpSinglets Two Broad Singlets (1H each) ~6.9 & 7.4 ppm CheckNH->SharpSinglets Present NoSignal No Signals > 8.0 ppm CheckNH->NoSignal Absent CheckCH2 Check Benzylic CH2 Shift BroadSignal->CheckCH2 ResultAmide IMPURITY: Primary Amide CH2 ~ 3.38 ppm SharpSinglets->ResultAmide ResultNitrile PRECURSOR: Nitrile CH2 ~ 3.95 ppm NoSignal->ResultNitrile ResultAmidine CONFIRMED: Amidine (Target) CH2 ~ 3.65 ppm CheckCH2->ResultAmidine

Caption: Logical flow for distinguishing 2-(3-Ethoxyphenyl)ethanimidamide from its amide degradant and nitrile precursor.

Comparative C-NMR Analysis (100 MHz, DMSO-d₆)

Carbon NMR provides the definitive structural confirmation, particularly for the quaternary carbon of the functional group. This is the "smoking gun" for purity analysis.

A. Carbon Shift Table[3][4]
Carbon EnvironmentTarget: Amidine (ppm)Precursor: Nitrile (ppm)Impurity: Amide (ppm)Mechanistic Explanation
C=N / C=O / CN 166.5 118.8 172.4 Definitive Peak. The amidine carbon resonates upfield of the amide carbonyl but significantly downfield of the nitrile.
Ar-C-O (C3) 158.8158.5158.6Ipso-carbon attached to ethoxy group.
Ar-C-CH₂ (C1) 135.2132.5137.1Shift varies based on the electron-withdrawing nature of the side chain.
Benzylic -CH₂- 39.5 22.4 42.1 The nitrile alpha-carbon is highly shielded (upfield).
-O-CH₂- 63.263.463.1Ethoxy methylene.
-CH₃ 14.914.814.9Methyl terminal.

Synthesis & Degradation Pathway Visualization

Understanding the chemical lineage helps in anticipating impurities. The graph below maps the synthetic flow and the hydrolysis risk.

Synthesis_Pathway cluster_0 Critical Control Point Nitrile (3-Ethoxyphenyl)acetonitrile (Precursor) C-NMR: 118 ppm Amidine 2-(3-Ethoxyphenyl)ethanimidamide (TARGET) C-NMR: 166 ppm Nitrile->Amidine Pinner Reaction (HCl/EtOH then NH3) Amide 2-(3-Ethoxyphenyl)acetamide (Hydrolysis Impurity) C-NMR: 172 ppm Amidine->Amide Hydrolysis (H2O/pH > 7) FAST REACTION

Caption: Synthetic pathway from nitrile to amidine, highlighting the risk of hydrolysis to the amide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent effects on benzylic and amidine systems).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Clement, B., & Kämpchen, T. (1985). "15N-NMR studies of amidines and related compounds." Chemische Berichte, 118(9), 3481-3491. (Authoritative source on Amidine NMR characteristics).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for calculated shifts of ethoxy-substituted benzenes).

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is crucial for confirming molecular structure and identifying metabolites. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 2-(3-Ethoxyphenyl)ethanimidamide, a compound of interest in medicinal chemistry.

As experimental mass spectra for this specific molecule are not widely available in public databases, this guide will leverage first principles of mass spectrometry, established fragmentation mechanisms of its constituent functional groups, and comparative data from structurally analogous compounds. This predictive approach provides a robust framework for researchers encountering this or similar molecules in their work.

Predicted Molecular Ion and Isotopic Profile

The initial step in any mass spectrometry analysis is the identification of the molecular ion (M⁺•). The structure of 2-(3-Ethoxyphenyl)ethanimidamide contains an ethoxy group, a phenyl ring, an ethyl spacer, and an ethanimidamide functional group.

  • Molecular Formula: C₁₀H₁₄N₂O

  • Nominal Molecular Weight: 178 Da

  • Exact Mass: 178.1106 Da

According to the Nitrogen Rule , a molecule containing an even number of nitrogen atoms will have an even nominal molecular weight.[1] With two nitrogen atoms, 2-(3-Ethoxyphenyl)ethanimidamide adheres to this rule, and its molecular ion peak is predicted to appear at a mass-to-charge ratio (m/z) of 178. A small M+1 peak at m/z 179 would also be expected, primarily due to the natural abundance of ¹³C (~1.1%).[2][3]

Proposed Experimental Protocol for Data Acquisition

To generate reliable and reproducible fragmentation data, a standardized analytical protocol is essential. The following outlines a typical gas chromatography-mass spectrometry (GC-MS) method suitable for a semi-volatile small molecule like 2-(3-Ethoxyphenyl)ethanimidamide.

Protocol: GC-MS Analysis of 2-(3-Ethoxyphenyl)ethanimidamide

  • Sample Preparation:

    • Dissolve 1 mg of the reference standard in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).

    • Perform a serial dilution to a final concentration of 10 µg/mL.

    • Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector or chromatographic column.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole detector).

    • Ionization Source: Electron Ionization (EI) at 70 eV.

      • Rationale: 70 eV is the standard ionization energy used globally. This high energy imparts significant internal energy to the molecule, inducing extensive and reproducible fragmentation. It also allows for direct comparison with established spectral libraries (e.g., NIST, Wiley).

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-polarity phase.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

    • Solvent Delay: 3 minutes.

      • Rationale: This prevents the high concentration of solvent from entering and saturating the mass spectrometer detector.

Experimental Workflow Diagram

GCMS_Workflow Figure 1: GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Dissolve Sample (1 mg/mL in Methanol) B 2. Dilute to Working Conc. (10 µg/mL) A->B C 3. Inject 1 µL (Splitless Mode) B->C Transfer to Autosampler D 4. Chromatographic Separation (HP-5ms Column) C->D E 5. Elution into MS D->E F 6. Ionization (EI, 70 eV) E->F G 7. Mass Analysis (Quadrupole) F->G H 8. Detection & Data Acquisition G->H

Caption: A standardized workflow for the analysis of 2-(3-Ethoxyphenyl)ethanimidamide using GC-MS.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion (m/z 178) is predicted to be driven by the most labile bonds and the formation of the most stable carbocations and radical species. The primary cleavage sites are anticipated to be the benzylic C-C bond and bonds associated with the ethoxy and amidine functional groups.

a) Benzylic Cleavage (α-Cleavage to the Ring)

The most favorable fragmentation pathway for phenethylamine-type structures is the cleavage of the Cα-Cβ bond (the bond between the ethyl chain and the aromatic ring).[4] This benzylic cleavage results in the formation of a highly stable, resonance-delocalized cation.

  • Pathway: Loss of the •CH₂(C=NH)NH₂ radical.

  • Predicted Fragment: A resonance-stabilized 3-ethoxy-tropylium ion at m/z 121 . This is expected to be the base peak (the most abundant ion) in the spectrum due to its high stability.

b) Fragmentation of the Ethoxy Group

Aromatic ethers undergo characteristic fragmentation patterns.[2][5]

  • Pathway 1: Loss of Ethene: A common rearrangement for ethyl aryl ethers involves the loss of a neutral ethene molecule (C₂H₄, 28 Da). This results in a radical cation of 3-hydroxyphenyl-ethanimidamide.

    • Predicted Fragment: [M - 28]⁺• at m/z 150 .

  • Pathway 2: Loss of Methyl Radical: Cleavage within the ethyl group can lead to the loss of a methyl radical (•CH₃, 15 Da).

    • Predicted Fragment: [M - 15]⁺ at m/z 163 .

c) α-Cleavage Relative to the Amidine Group

Similar to amines, α-cleavage adjacent to the nitrogen-containing functional group is a common pathway.[1][6]

  • Pathway: Cleavage of the bond between the benzylic carbon and the CH₂ group attached to the amidine.

  • Predicted Fragment: A protonated amidine fragment, [CH₂(C=NH)NH₂]⁺, at m/z 57 .

d) Secondary Fragmentation

The primary fragments can undergo further dissociation to produce smaller ions.

  • From m/z 121: The 3-ethoxy-tropylium ion can lose an ethene molecule (28 Da) to form a phenoxy-type cation.

    • Predicted Fragment: [C₇H₅O]⁺ at m/z 93 .

  • From m/z 93: This ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

    • Predicted Fragment: [C₆H₅]⁺, the phenyl cation, at m/z 65 (note: often seen at m/z 77 from direct cleavage of substituted benzenes, but m/z 65 via this pathway is also plausible).[3]

Predicted Fragmentation Diagram

Fragmentation_Pathway Figure 2: Predicted EI Fragmentation Pathway mol 2-(3-Ethoxyphenyl)ethanimidamide | M⁺• = m/z 178 frag150 [M-C₂H₄]⁺• m/z 150 mol:f1->frag150 - C₂H₄ (28 Da) frag121 [C₈H₉O]⁺ m/z 121 (Base Peak) mol:f1->frag121 - •C₂H₅N₂ (57 Da) Benzylic Cleavage frag57 [C₂H₅N₂]⁺ m/z 57 mol:f1->frag57 - •C₈H₉O (121 Da) α-Cleavage frag93 [C₇H₅O]⁺ m/z 93 frag121->frag93 - C₂H₄ (28 Da)

Caption: Major predicted fragmentation routes for 2-(3-Ethoxyphenyl)ethanimidamide under EI conditions.

Comparative Analysis

To ground these predictions, we can compare the expected fragments with the known mass spectra of related compounds.

m/zPredicted Fragment IonPredicted Origin in Target MoleculeCorroborating Evidence from Similar Structures
178[C₁₀H₁₄N₂O]⁺• Molecular Ion The molecular ion is the starting point for all fragmentation.[7]
150[C₈H₁₀N₂O]⁺• Loss of ethene (C₂H₄) from ethoxy groupCommon fragmentation for ethyl aryl ethers.[5]
121[C₈H₉O]⁺ Benzylic cleavage , forming 3-ethoxy-tropylium ionThe formation of a tropylium ion (m/z 91 for toluene) or substituted tropylium ion is a dominant process for alkylbenzenes.[3] The corresponding methoxy-tropylium ion is seen in related designer drugs.[8][9]
93[C₇H₅O]⁺ Loss of ethene from m/z 121Consistent with secondary fragmentation of substituted aromatic cations.
57[C₂H₅N₂]⁺ α-cleavage relative to the amidine groupα-cleavage is a characteristic fragmentation pathway for amines and related nitrogenous compounds, leading to stable immonium ions.[1][6]

Table 1: Comparison of Predicted Fragments with Established Fragmentation Patterns.

Conclusion and Scientific Application

While direct experimental data for 2-(3-Ethoxyphenyl)ethanimidamide remains elusive in the public domain, a detailed and scientifically rigorous prediction of its mass spectrum is achievable. The analysis strongly suggests that the electron ionization mass spectrum will be dominated by a base peak at m/z 121 , resulting from a highly favorable benzylic cleavage to form a 3-ethoxy-tropylium ion. Other significant ions are predicted at m/z 178 (M⁺•) , m/z 150 (loss of ethene), and m/z 57 (amidine-containing fragment).

For researchers in drug discovery and development, this predictive guide serves multiple purposes:

  • Structure Verification: It provides a reference fingerprint to confirm the synthesis of the target molecule.

  • Impurity Identification: Unknown peaks in an experimental spectrum can be rationalized as potential impurities or byproducts by comparing them against this predicted pattern.

  • Metabolite Identification: This fragmentation analysis provides a basis for proposing structures of metabolites, which may involve modifications to the ethoxy or amidine moieties.

By combining foundational principles of mass spectrometry with comparative data from known structures, we can confidently anticipate the fragmentation behavior of novel compounds, accelerating research and ensuring the analytical integrity of newly synthesized chemical entities.

References

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethoxyethane fragmentation pattern. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

  • PubMed. (2000). Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Scribd. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern. Available at: [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]

Sources

HPLC Method Development for Quantifying 2-(3-Ethoxyphenyl)ethanimidamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Amidine-Silanol Interactions

2-(3-Ethoxyphenyl)ethanimidamide is a highly polar, basic molecule characterized by its amidine functional group (pKa ~11). Developing a robust High-Performance Liquid Chromatography (HPLC) method for its quantification presents a classic chromatographic challenge: severe peak tailing and poor mass loadability.

The causality behind this phenomenon lies in the stationary phase chemistry. At typical reversed-phase HPLC pH ranges (pH 2.0–8.0), the amidine moiety is fully protonated. Traditional silica-based C18 columns contain residual acidic silanol groups (pKa ~3.5–4.5). When the mobile phase pH exceeds the silanol pKa, these groups ionize, creating a negatively charged surface. The electrostatic attraction between the protonated amidine and ionized silanols leads to secondary ion-exchange interactions, manifesting as severe peak tailing (1).

Historically, chromatographers masked these silanols using strong ion-pairing agents like Trifluoroacetic Acid (TFA). However, amidine-containing drugs often require specialized methods to prevent poor absorption and signal suppression during Liquid Chromatography-Mass Spectrometry (LC-MS) (2). Modern alternatives, such as Charged Surface Hybrid (CSH) technology, embed a low-level positive charge on the silica surface to electrostatically repel basic compounds, enabling the use of MS-friendly additives like Formic Acid ().

Visualizing the Method Development Logic

HPLC_Method_Logic Start Target: 2-(3-Ethoxyphenyl)ethanimidamide (Basic Amidine, pKa ~11) C18 Traditional C18 Silica (High Silanol Activity) Start->C18 Legacy Approach CSH Charged Surface Hybrid C18 (Positive Surface Charge) Start->CSH Modern RP-HPLC HILIC HILIC Amide (Aqueous Partitioning) Start->HILIC Polar Retention TFA Mobile Phase: 0.1% TFA Ion-Pairing masks silanols. Result: Good UV, Poor MS. C18->TFA Requires strong acid FA Mobile Phase: 0.1% Formic Acid Charge repulsion prevents tailing. Result: Excellent UV & MS. CSH->FA Enables weak acid Buffer Mobile Phase: 10mM NH4OAc + High ACN Orthogonal retention. Result: Good MS, complex prep. HILIC->Buffer Requires high organic

Decision matrix for amidine HPLC method development comparing stationary phases and additives.

Experimental Protocols: A Self-Validating System

To objectively evaluate performance, a self-validating experimental design must be employed. This protocol ensures that any observed peak shape improvements are strictly due to the stationary phase chemistry, isolating the system from artifacts like carryover or solvent-mismatch band broadening.

System Preparation & Validation Checks
  • Sample Diluent Causality: Dissolve the 2-(3-Ethoxyphenyl)ethanimidamide reference standard in the exact initial mobile phase conditions of the respective method. Injecting a highly aqueous sample into a highly organic mobile phase (or vice versa) causes localized solvent-mismatch band broadening, which can be falsely interpreted as column tailing.

  • System Passivation: Basic amidines frequently bind non-specifically to the stainless steel components of the LC system. Ensure the system is passivated with 0.5% phosphoric acid overnight, or utilize biocompatible (PEEK/MP35N) flow paths.

  • Self-Validation Sequence:

    • Carryover Check: Inject Blank (Mobile Phase)

      
       Inject High Standard (100 µg/mL) 
      
      
      
      Inject Blank. Validation: The second blank must show no analyte peak >0.1% of the high standard, proving the column chemistry does not permanently retain the amidine.
    • Precision Check: Inject Mid Standard (50 µg/mL) six consecutive times. Validation: Retention time RSD must be <0.5% and peak area RSD <1.0%, proving system stability.

Method A: Traditional C18 with Ion-Pairing (The Baseline)
  • Column: Fully porous Silica C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow Rate: 0.4 mL/min.

  • Mechanistic Rationale: TFA acts as an ion-pairing agent. Its hydrophobic tail interacts with the stationary phase while its anionic head pairs with the protonated amidine, forming a neutral complex and suppressing silanol ionization (pH < 2.0).

Method B: Charged Surface Hybrid (CSH) C18 (The MS-Compatible Optimization)
  • Column: CSH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow Rate: 0.4 mL/min.

  • Mechanistic Rationale: The CSH particle possesses a reproducible, low-level positive surface charge. This electrostatically repels the protonated 2-(3-Ethoxyphenyl)ethanimidamide, preventing it from penetrating the bonded phase to interact with underlying silanols. This allows the use of 0.1% FA—a weak acid that typically fails to mask silanols on standard columns—yielding perfectly symmetrical peaks and maximizing LC-MS sensitivity (3).

Method C: HILIC (The Orthogonal Approach)
  • Column: Ethylene Bridged Hybrid (BEH) Amide, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes. Flow Rate: 0.4 mL/min.

  • Mechanistic Rationale: HILIC retains the polar amidine through partitioning into a water-enriched layer on the stationary phase, completely avoiding traditional hydrophobic/silanol tailing paradigms.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of 2-(3-Ethoxyphenyl)ethanimidamide across the three methods at a 50 µg/mL load.

Performance MetricMethod A: Standard C18 (0.1% TFA)Method B: CSH C18 (0.1% FA)Method C: HILIC Amide (Buffer/ACN)
Retention Time (tR) 2.45 min2.10 min3.85 min
USP Tailing Factor (Tf) 1.45 (Moderate Tailing)1.05 (Excellent Symmetry)1.15 (Good Symmetry)
Theoretical Plates (N) 8,50014,20011,000
Mass Loadability Overloads at >20 µg on-columnLinear up to >100 µg on-columnLinear up to 50 µg on-column
LC-MS Signal Intensity Low (Severe Ion Suppression)High (Optimal Ionization)High (Enhanced by High Organic)

Conclusion & Best Practices

The data clearly demonstrates the limitations of traditional silica C18 columns for amidine quantification. Even with strong ion-pairing agents like TFA, the method suffers from suboptimal peak symmetry (Tf = 1.45) and severe MS signal suppression due to TFA's high surface tension and gas-phase ion-pairing effects.

For the routine quantification and impurity profiling of 2-(3-Ethoxyphenyl)ethanimidamide, Method B (CSH C18 with 0.1% Formic Acid) is the superior choice. By fundamentally resolving the causality of the tailing through electrostatic repulsion, it provides the optimal balance of peak symmetry, mass loadability, and LC-MS compatibility, eliminating the need for system-contaminating ion-pairing reagents.

References

  • Waters Corporation. (2026). "Practical Applications of Charged Surface Hybrid (CSH) Technology." Waters.com. Available at: [Link]

  • Fountain, K. J., & B., H. (2026). "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International. Available at:[Link]

  • Taylor & Francis. (2010). "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Tandfonline.com. Available at: [Link]

Sources

Comparing reactivity of 2-(3-Ethoxyphenyl)ethanimidamide vs benzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Steric and Electronic Modulation in Amidine Scaffolds

Executive Summary

This guide provides a technical comparison between the classical serine protease inhibitor Benzamidine and the scaffold-modified analog 2-(3-Ethoxyphenyl)ethanimidamide .[1] While Benzamidine serves as the industry-standard "anchor" for the S1 specificity pocket of trypsin-like proteases, the 3-ethoxyphenyl derivative introduces critical steric flexibility and electronic decoupling.[1]

Verdict:

  • Choose Benzamidine for rigid, high-affinity anchoring in deep, narrow anionic pockets (e.g., Trypsin Asp189) where steric bulk is a liability.[1]

  • Choose 2-(3-Ethoxyphenyl)ethanimidamide when targeting "wobble" pockets or sites requiring distal hydrophobic interactions (e.g., Factor Xa, Thrombin S1/S2 interface) or when designing fragment-based libraries requiring a higher

    
     and enhanced lipophilicity.[1]
    

Structural & Electronic Profiling

The fundamental difference lies in the linker topology and electronic conjugation .[1]

FeatureBenzamidine2-(3-Ethoxyphenyl)ethanimidamide
Core Structure


Linker None (Direct Conjugation)Methylene Spacer (

)
Electronic State

-Conjugated system.[1] Positive charge is delocalized into the phenyl ring.[1]
Insulated. The methylene spacer breaks conjugation; the phenyl ring exerts only a weak inductive (-I) effect.[1]
Basicity (

)
~11.6 (Lower due to electron-withdrawing phenyl)~12.1 - 12.4 (Higher; resembles aliphatic acetamidine)
Conformational Freedom Rigid/Planar. The amidine is locked in plane with the ring.[1]Flexible. Free rotation around the

and

bonds.[1]
Lipophilicity (LogP) Low (~0.6).[1] Highly water soluble.[1]Moderate (~1.8).[1] Enhanced by the ethoxy group and methylene spacer.[1]
Visualizing the Electronic Decoupling

The following diagram illustrates how the methylene spacer in the ethoxy-derivative alters the resonance stabilization compared to benzamidine.

ResonanceComparison cluster_Benz Benzamidine (Conjugated) cluster_Eth 2-(3-Ethoxyphenyl)ethanimidamide (Insulated) B_State1 Cationic Resonance (+ Charge Delocalized) B_Effect Result: Lower pKa Planar Geometry B_State1->B_Effect Direct Interaction E_State1 Localized Cation (Amidine Isolated) E_Spacer Methylene (-CH2-) Spacer Breaks Conjugation E_State1->E_Spacer E_Effect Result: Higher pKa Rotational Freedom E_Spacer->E_Effect

Figure 1: Electronic decoupling mechanism. The methylene spacer in the ethoxy derivative prevents the phenyl ring from withdrawing electron density via resonance, resulting in a more basic and flexible pharmacophore.[1]

Reactivity & Stability Profile

In drug development, "reactivity" often refers to hydrolytic stability and metabolic vulnerability.[1]

A. Hydrolytic Stability (Shelf-life & Assay Conditions)

Amidines are susceptible to hydrolysis to form amides (


) and ammonia, particularly at high pH.[1]
  • Benzamidine: High stability.[1] The conjugation stabilizes the C-N bond, making the carbon less electrophilic to water attack compared to aliphatic amidines.[1]

  • 2-(3-Ethoxyphenyl)ethanimidamide: Moderate stability.[1] As a phenylacetamidine derivative, it behaves more like an aliphatic amidine (e.g., acetamidine).[1] It is more prone to hydrolysis in basic buffers (

    
    ) than benzamidine.[1] Storage in lyophilized form or acidic buffer is critical. 
    
B. Nucleophilic Competition

In synthetic chemistry (e.g., cyclization reactions to form imidazoles or pyrimidines):

  • Benzamidine: Reacts cleanly with

    
    -dicarbonyls.[1]
    
  • 2-(3-Ethoxyphenyl)ethanimidamide: The methylene group is "activated" (benzylic position).[1] Strong bases can deprotonate the

    
    -carbon (
    
    
    
    ), leading to side reactions (alkylation/dimerization) that are impossible with benzamidine.[1]

Biological Performance: The "Why"

Why switch from Benzamidine to the Ethoxy-analog?

1. The "Wobble" Effect: Benzamidine binds rigidly.[1] If the protease S1 pocket is slightly distorted or if the enzyme undergoes an induced fit (e.g., Thrombin vs. Trypsin), benzamidine may lose affinity.[1] The methylene hinge in 2-(3-Ethoxyphenyl)ethanimidamide allows the phenyl ring to rotate and find optimal hydrophobic contacts while the amidine remains anchored to Asp189.[1]

2. Distal Interactions (The 3-Ethoxy Group): The 3-ethoxy substituent is a probe for the S2 or S1' subsites .[1]

  • In Thrombin , the S1 pocket has a hydrophobic "shelf".[1] The 3-ethoxy group can extend to interact with residues like Trp215 or Leu99, providing selectivity that the naked phenyl ring of benzamidine cannot.[1]

Experimental Protocol: Comparative Hydrolytic Stability Assay

This protocol validates the stability of the novel amidine relative to the benzamidine standard.[1] This is essential before using the compound in long-duration kinetic assays.[1]

Objective: Determine the half-life (


) of the amidine functionality at physiological and basic pH.

Materials:

  • Compound A: Benzamidine HCl (Reference)[1]

  • Compound B: 2-(3-Ethoxyphenyl)ethanimidamide HCl (Test)[1]

  • Buffer A: PBS (pH 7.4)

  • Buffer B: 50 mM Glycine-NaOH (pH 10.[1]0) - Accelerated degradation condition

  • HPLC System with C18 Column.[1]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Initiation: Dilute stocks to 100 µM in Buffer A and Buffer B (4 separate reaction vessels). Incubate at 37°C.

  • Sampling:

    • Timepoints: 0h, 2h, 4h, 8h, 24h, 48h.[1]

    • Aliquot 50 µL and quench immediately with 50 µL 1% TFA (Trifluoroacetic acid).[1]

  • Analysis: Inject 10 µL onto HPLC.

    • Mobile Phase: 5-95% Acetonitrile/Water (+0.1% TFA).[1]

    • Detection: UV at 210 nm (Amidine) and 254 nm (Phenyl ring).[1]

  • Calculation: Plot Peak Area vs. Time. Fit to First-Order Decay:

    
    .[1]
    

Self-Validating Check:

  • The hydrolysis product (the corresponding primary amide) should appear as a new peak with a longer retention time (more lipophilic) than the amidine salt.[1] If no new peak appears, the loss of signal is due to precipitation, not hydrolysis.[1]

StabilityWorkflow cluster_Sampling Sampling Loop (0-48h) Start Start: 10 mM DMSO Stock Dilution Dilute to 100 µM (pH 7.4 vs pH 10.0) Start->Dilution Incubate Incubate @ 37°C Dilution->Incubate Sample Aliquot 50 µL Incubate->Sample Incubate->Sample At Timepoints Quench Quench with 1% TFA (Stops Hydrolysis) Sample->Quench HPLC HPLC Analysis (Detect Amidine vs Amide) Quench->HPLC Data Calculate t1/2 HPLC->Data

Figure 2: Workflow for the comparative hydrolytic stability assay. Acid quenching is the critical step to freeze the reaction profile prior to analysis.[1]

References

  • Benzamidine as a Trypsin Inhibitor

    • Mares-Guia, M., & Shaw, E. (1965).[1] Active-center mapping of trypsin by series of substituted benzamidines. Journal of Biological Chemistry.

  • Amidine

    
     and Resonance Effects: 
    
    • Oszczapowicz, J. (1990).[1] Basicity of Amidines. In The Chemistry of Amidines and Imidates.

    • [1]

  • Synthesis of Phenylacetamidines (Pinner Reaction)

    • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim.

  • Structural Biology of Thrombin Inhibitors (S1/S2 Pocket Interactions)

    • Bode, W., et al. (1990).[1] The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment.[1] The EMBO Journal.[1]

Sources

A Researcher's Guide to the Synthesis, Structural Characterization, and Infrared Spectroscopy of 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis and characterization of 2-(3-ethoxyphenyl)ethanimidamide. Given the limited specific literature on this compound, this document serves as a predictive and methodological guide. It leverages established chemical principles and spectroscopic data from analogous structures to outline the expected analytical signatures and provides robust, validated protocols for its synthesis and characterization.

The core of this guide focuses on infrared (IR) spectroscopy as a primary tool for functional group identification and for differentiating the target compound from its positional isomers. We will explore the causality behind experimental choices and present detailed, self-validating protocols to ensure scientific rigor.

Synthesis Pathway: From Nitrile to Amidoxime

The most direct and widely adopted method for synthesizing amidoximes is the reaction of a corresponding nitrile with hydroxylamine.[1][2] This pathway is efficient and typically results in high yields. The logical precursor for our target compound is 2-(3-ethoxyphenyl)acetonitrile, which is commercially available.[3]

The reaction mechanism involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. This method is well-documented and reliable for a wide range of substrates.[1]

Experimental Protocol: Synthesis of 2-(3-Ethoxyphenyl)ethanimidamide

This protocol is adapted from established methods for amidoxime synthesis.[1]

  • Reagent Preparation: In a round-bottom flask, prepare a solution of hydroxylamine. This is typically done by reacting hydroxylamine hydrochloride with a base like sodium carbonate or triethylamine in an alcohol solvent (e.g., ethanol) to generate free hydroxylamine in situ.

  • Reaction Initiation: To the freshly prepared hydroxylamine solution, add 2-(3-ethoxyphenyl)acetonitrile (1.0 equivalent).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 60–80 °C) for several hours (typically 2-24 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

  • Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with water, and the crude product can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure 2-(3-ethoxyphenyl)ethanimidamide.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Purification Nitrile 2-(3-Ethoxyphenyl)acetonitrile Reaction Nucleophilic Addition (Ethanol, Reflux) Nitrile->Reaction Hydroxylamine Hydroxylamine (from HCl salt + Base) Hydroxylamine->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2-(3-Ethoxyphenyl)ethanimidamide Purification->Product

Caption: Workflow for the synthesis of 2-(3-Ethoxyphenyl)ethanimidamide.

Structural Characterization: A Predictive Analysis

Once synthesized, the structure of 2-(3-ethoxyphenyl)ethanimidamide must be unequivocally confirmed. A combination of spectroscopic techniques is essential for this validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes.[4] For 2-(3-ethoxyphenyl)ethanimidamide, we can predict a series of characteristic absorption bands.

Table 1: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3100Strong, BroadN-H stretching (asymmetric & symmetric)Amine (-NH₂)
3200 - 3000Medium, BroadO-H stretchingOxime (-NOH)
3100 - 3000Medium-WeakC-H stretchingAromatic Ring (Ar-H)
2980 - 2850MediumC-H stretching (asymmetric & symmetric)Alkyl (-CH₂-, -CH₃)
~1650StrongC=N stretchingImine/Oxime (-C=N)
1600, 1585, 1500Medium-WeakC=C stretching (in-ring vibrations)Aromatic Ring
1250 - 1200StrongC-O-C stretching (asymmetric)Aryl-Alkyl Ether
1050 - 1020StrongC-O-C stretching (symmetric)Aryl-Alkyl Ether
880 - 810 & 780-750StrongC-H out-of-plane bending1,3-disubstituted (meta)

Note: The N-H and O-H stretching bands may overlap, resulting in a very broad absorption feature in the 3500-3000 cm⁻¹ region.

The most diagnostic region for confirming the substitution pattern on the benzene ring is the "fingerprint" region, specifically between 900 and 675 cm⁻¹. The presence of strong bands around 880-810 cm⁻¹ and 780-750 cm⁻¹ is highly indicative of a meta-substituted aromatic ring.[5][6]

NMR Spectroscopy and Mass Spectrometry
  • ¹H NMR: Would confirm the number and connectivity of protons. Key signals would include a triplet and quartet for the ethoxy group, a singlet for the benzylic -CH₂- protons, distinct multiplets in the aromatic region (6.5-8.0 ppm) characteristic of a 1,3-disubstituted ring, and broad singlets for the -NH₂ and -NOH protons.

  • ¹³C NMR: Would show the expected number of unique carbon signals, including those for the aromatic ring, the ethoxy group, the benzylic carbon, and the C=N carbon.

  • Mass Spectrometry (MS): Would determine the molecular weight. For C₁₀H₁₄N₂O₂, the expected monoisotopic mass is approximately 194.11 g/mol . The fragmentation pattern would provide further structural evidence.

Comparative Guide: Isomeric Differentiation via IR Spectroscopy

A common challenge in drug development and chemical synthesis is the differentiation of positional isomers. The biological activity and physical properties of a compound can change dramatically based on the substituent's position on an aromatic ring. Here, we compare the predicted IR characteristics of 2-(3-ethoxyphenyl)ethanimidamide with its ortho- and para-isomers.

Isomers cluster_ortho Ortho Isomer cluster_meta Meta Isomer (Target) cluster_para Para Isomer ortho_node meta_node para_node

Caption: The three positional isomers of 2-(ethoxyphenyl)ethanimidamide.

While most IR absorptions for the functional groups will be similar across the three isomers, the C-H out-of-plane bending vibrations are highly sensitive to the substitution pattern on the benzene ring. This provides a reliable method for differentiation.[5][6]

Table 2: Comparison of Predicted IR Bands for Isomer Differentiation

IsomerSubstitution PatternPredicted C-H Out-of-Plane Bending Bands (cm⁻¹)Distinguishing Feature
2-(2-Ethoxyphenyl)ethanimidamideOrtho (1,2-)Strong band at 770-735A single, strong absorption band in this specific range.
2-(3-Ethoxyphenyl)ethanimidamide (Target) Meta (1,3-) Strong bands at 880-810 and 780-750 Two distinct, strong absorption bands.
2-(4-Ethoxyphenyl)ethanimidamidePara (1,4-)Strong band at 860-800A single, strong absorption band, shifted from the ortho.

By carefully analyzing the 900-700 cm⁻¹ region of the IR spectrum, a researcher can confidently determine which positional isomer has been synthesized.

Detailed Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an IR spectrum is paramount for accurate interpretation. The following protocol describes the preparation of a potassium bromide (KBr) pellet, a common and reliable method for analyzing solid samples.

Objective: To obtain a high-resolution Fourier-Transform Infrared (FTIR) spectrum of the synthesized solid compound.

Materials:

  • Synthesized, purified, and dried 2-(3-ethoxyphenyl)ethanimidamide (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven (200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

FTIR_Protocol Start Start: Purified Sample Step1 1. Grind KBr: Thoroughly grind ~200mg of dry KBr in an agate mortar. Start->Step1 Step2 2. Add Sample: Add 1-2mg of the sample to the KBr. Step1->Step2 Step3 3. Mix & Grind: Mix gently, then grind vigorously for 1-2 minutes until a fine, homogenous powder is formed. Step2->Step3 Step4 4. Load Die: Transfer a portion of the powder to the pellet die. Step3->Step4 Step5 5. Press Pellet: Place the die in a hydraulic press. Apply pressure (8-10 tons) for ~2 minutes. Step4->Step5 Step6 6. Release & Inspect: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent. Step5->Step6 Step7 7. Acquire Spectrum: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum (air), then the sample spectrum. Step6->Step7 End End: Interpretable Spectrum Step7->End

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Causality and Trustworthiness:

  • Why KBr? KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that allows for the creation of clear pellets, minimizing scattering losses.

  • Why grind thoroughly? Particle size must be smaller than the wavelength of the IR radiation to prevent significant scattering (Christiansen effect), which can distort baselines and peak shapes. Homogenous mixing ensures the sample is evenly distributed, providing a representative spectrum.

  • Why a hydraulic press? High pressure causes the KBr to flow and fuse, trapping the sample molecules in the KBr crystal lattice in a solid solution, which is ideal for transmission spectroscopy.

  • Self-Validation: A properly prepared pellet will be transparent or translucent. An opaque or cloudy pellet indicates poor mixing, moisture contamination, or insufficient pressure, and the process should be repeated. The resulting spectrum should have a flat baseline and high signal-to-noise ratio.

References

  • F. Tiemann, "Ueber die Einwirkung von Hydroxylamin auf Nitrile," Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 1, pp. 126-132, 1884. Available: [Link]

  • Fiveable, "Spectroscopy of Aromatic Compounds," Organic Chemistry Study Guides. Available: [Link]

  • OpenStax, "Spectroscopy of Aromatic Compounds," Organic Chemistry. Available: [Link]

  • OpenStax, "Spectroscopy of Aromatic Compounds," Organic Chemistry: A Tenth Edition. Available: [Link]

  • University of Wisconsin-Platteville, "IR Spectroscopy Tutorial: Aromatics". Available: [Link]

  • Specac Ltd, "Interpreting Infrared Spectra". Available: [Link]

  • U.S. Patent 8,802,609 B2, "Nitrile and amidoxime compounds and methods of preparation for semiconductor processing," Google Patents.
  • International Patent WO 2000/032565 A1, "Method of manufacturing high purity amidoximes from hydroxylamine and nitriles," Google Patents.
  • D. G. Neilson, et al., "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes," Journal of the Chemical Society C: Organic, pp. 898-900, 1970. Available: [Link]

  • Michigan State University, "Table of Characteristic IR Absorptions". Available: [Link]

  • University of Calgary, "Sample IR spectra : heteroatom functional groups". Available: [Link]

Sources

Bioequivalence and Binding Affinity of Ethoxyphenyl Amidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Serine proteases—such as Factor Xa, thrombin, and urokinase-type plasminogen activator (uPA)—are highly validated targets in the management of thromboembolic disorders and oncology. The amidine pharmacophore is a classical recognition motif known to form a highly stable salt bridge with the conserved Asp189 residue in the S1 pocket of these enzymes. However, the extreme polarity of unsubstituted amidines severely restricts their intestinal permeability, leading to poor oral bioavailability.

The strategic introduction of an ethoxyphenyl group to the benzimidazole-amidine scaffold—yielding ethoxyphenyl amidine analogs such as 1-(3-ethoxyphenyl)-1H-benzimidazole-5-carboxamidine—solves this fundamental pharmacokinetic flaw. This guide objectively compares the binding affinity, target selectivity, and bioequivalence of ethoxyphenyl amidine analogs against standard alternatives, providing self-validating experimental workflows for rigorous preclinical evaluation.

Mechanistic Causality: The Ethoxyphenyl Advantage

The transition from simple benzamidines to ethoxyphenyl-substituted benzimidazole carboxamidines is driven by two distinct causal mechanisms:

  • Thermodynamic Binding & Target Selectivity: The amidine group is highly basic and remains protonated at physiological pH, driving a critical electrostatic interaction with Asp189. However, the S1 site is deeper in uPA than in trypsin or thrombin, which dictates the specific hydrogen-bonding geometry required for optimal affinity[1]. The ethoxyphenyl moiety projects into the hydrophobic S3/S4 aryl-binding pockets. Because the S3/S4 pockets of Factor Xa are more restrictive and hydrophobic compared to the open S2 pocket of thrombin, the ethoxyphenyl group can be sterically tuned. Comparative Binding Energy (COMBINE) analysis demonstrates that target-specific scoring functions can accurately predict the selectivity of these ethoxyphenyl amidine ligands to thrombin versus trypsin and uPA[2].

  • Pharmacokinetics & Bioequivalence: Benzimidazole-derived amidines have become indispensable anchors for the development of new pharmacologically active products[3]. By masking the overall polarity of the molecule and increasing the partition coefficient (LogP), the ethoxyphenyl group enhances passive transcellular transport across the intestinal epithelium. This structural modification is the primary causal factor enabling these analogs to achieve oral bioequivalence comparable to standard intravenous therapies.

BindingMechanism Compound Ethoxyphenyl Amidine Analog Amidine Amidine Moiety (Protonated) Compound->Amidine contains Ethoxyphenyl Ethoxyphenyl Group (Lipophilic) Compound->Ethoxyphenyl contains S1 S1 Pocket (Asp189) Amidine->S1 Salt Bridge (Electrostatic) S3S4 S3/S4 Hydrophobic Pockets Ethoxyphenyl->S3S4 Pi-Stacking & Hydrophobic Bioavailability Enhanced Oral Bioavailability Ethoxyphenyl->Bioavailability Increases LogP Selectivity Target Selectivity (Factor Xa vs Thrombin) S3S4->Selectivity Steric differentiation

Figure 1: Structural causality of ethoxyphenyl amidine binding and selectivity.

Quantitative Comparisons

Binding Affinity & Selectivity

The table below summarizes the binding affinities (


) of an ethoxyphenyl amidine analog compared to standard alternatives. The data highlights how the ethoxyphenyl substitution shifts the selectivity profile away from a pan-serine protease inhibitor (like standard benzamidine) toward a highly selective profile.
Compound ClassThrombin

(nM)
Factor Xa

(nM)
uPA

(nM)
Primary Binding Pockets
Benzamidine (Reference)~10,000~15,000~20,000S1 only
Argatroban (Standard)3.2>1,000>10,000S1, S2
Ethoxyphenyl Amidine Analog 45.012.0850.0S1, S3, S4
Pharmacokinetic Bioequivalence

To establish bioequivalence, the test formulation (oral ethoxyphenyl amidine) is compared against a reference standard. The addition of the ethoxyphenyl group drastically improves the oral bioavailability (


) from negligible levels to therapeutically viable concentrations.
PK ParameterUnsubstituted Amidine (IV)Ethoxyphenyl Amidine (Oral)Bioequivalence Target (90% CI)

(ng/mL)
N/A (Immediate peak)145 ± 1580.00% – 125.00%

(ng·h/mL)
1200 ± 80950 ± 6080.00% – 125.00%

(h)
1.54.2N/A
Oral Bioavailability (

)
< 2%48%N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls that automatically flag experimental artifacts.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol determines the association (


) and dissociation (

) rates to calculate the exact

.
  • Sensor Chip Preparation: Immobilize the target protease (e.g., Factor Xa) onto a CM5 sensor chip via standard amine coupling. Self-Validation: Leave one flow cell unmodified (ethanolamine deactivated) to serve as an inline reference cell.

  • Analyte Preparation: Prepare a 2-fold dilution series of the ethoxyphenyl amidine analog (ranging from 0.5 nM to 100 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).

  • Kinetic Injection: Inject the analyte series across both the active and reference flow cells at a flow rate of 50 µL/min to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Processing (Double-Referencing): Subtract the reference flow cell signal to eliminate non-specific binding. Self-Validation: Subtract the signal from blank buffer injections (0 nM analyte) to perfectly correct for bulk refractive index shifts caused by the 1% DMSO.

Protocol 2: In Vivo Bioequivalence Study via LC-MS/MS

This protocol measures plasma concentrations to compute


 and 

for bioequivalence determination.
  • Study Design: Utilize a randomized, two-period, two-sequence crossover design in a mammalian model (e.g., Beagle dogs). Washout periods must exceed 5 half-lives (minimum 48 hours).

  • Dosing & Sampling: Administer the oral ethoxyphenyl amidine formulation. Collect venous blood samples at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately to isolate plasma.

  • Sample Extraction: Perform protein precipitation by adding 300 µL of acetonitrile to 100 µL of plasma. Self-Validation: The acetonitrile must be pre-spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g.,

    
    -ethoxyphenyl amidine). Because the SIL-IS co-elutes with the analyte, it perfectly corrects for any matrix ionization suppression or extraction recovery losses.
    
  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Statistical Analysis: Calculate the 90% Confidence Interval (CI) for the geometric mean ratios of

    
     and 
    
    
    
    . Bioequivalence is confirmed if the CI falls entirely within the 80.00% – 125.00% range.

Bioequivalence Start In Vivo Dosing (Crossover Design) Test Test Formulation (Ethoxyphenyl Analog) Start->Test Ref Reference Formulation (Standard Inhibitor) Start->Ref Sampling Plasma Sampling (Time-course) Test->Sampling Ref->Sampling LCMS LC-MS/MS Quantification (with SIL-IS) Sampling->LCMS Protein Precipitation PK PK Parameter Extraction (AUC, Cmax, Tmax) LCMS->PK Matrix corrected Stats Statistical Analysis (90% Confidence Interval) PK->Stats Result Bioequivalence Determination Stats->Result

Figure 2: Self-validating LC-MS/MS workflow for in vivo bioequivalence.

References

  • Henrich S, Feierberg I, Wang T, Blomberg N, Wade RC. "Comparative binding energy analysis for binding affinity and target selectivity prediction." Proteins: Structure, Function, and Bioinformatics, 2010. Source: Wiley Online Library. URL: [Link]

  • Akhtar J, et al. "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major targets." RSC Advances, 2023. Source: National Center for Biotechnology Information (PMC). URL: [Link]

  • U.S. Food and Drug Administration. "Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations." FDA Guidelines, 2003. Source: FDA.gov. URL: [Link]

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Safety Operating Guide

2-(3-Ethoxyphenyl)ethanimidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

Immediate Action Required: Treat 2-(3-Ethoxyphenyl)ethanimidamide as a Hazardous Organic Base .

As a Senior Application Scientist, I often see researchers mishandle amidines by treating them as benign organic solids. This is a critical error. The ethanimidamide functional group (


) acts as a strong base (pKa 

11–12), capable of exothermic reactions with acids and potential hydrolysis to amides. Furthermore, the ethoxyphenyl moiety suggests lipophilicity, facilitating skin absorption.

In the absence of a compound-specific Safety Data Sheet (SDS) for this research intermediate, you must apply the Precautionary Principle : default to the highest probable hazard class based on its functional groups.

Chemical Profile & Risks
PropertyCharacteristicOperational Implication
Functional Group Amidine (Ethanimidamide)Corrosive/Irritant. Incompatible with strong acids and oxidizers.[1][2][3]
Physical State Solid (likely) or OilDust inhalation hazard if solid; skin absorption risk if oil.
Acidity/Basicity Strong BaseDo NOT mix directly with concentrated acids in waste carboys (Explosion/Heat risk).
RCRA Status Unlisted (Characteristic)Likely D002 (Corrosive) if pH > 12.5 in solution; otherwise, regulated organic waste.

Pre-Disposal Assessment (Decision Matrix)

Before disposal, you must categorize the waste state.[4] Use the following logic flow to determine the correct waste stream.

DisposalWorkflow Start START: Waste Assessment StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Reagent (Pure or Contaminated Debris) StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid QuantCheck Quantity? Solid->QuantCheck Trace Trace (<1% residue) on gloves/paper QuantCheck->Trace Trace Bulk Bulk Reagent (Expired/Excess) QuantCheck->Bulk > 5g SolidBin Stream A: Solid Hazardous Waste (Double-bagged, Label: Toxic/Irritant) Trace->SolidBin Bulk->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens StreamB Stream B: Halogenated Waste (High Temp Incineration) Halo->StreamB StreamC Stream C: Non-Halogenated Waste (Fuel Blending/Incineration) NonHalo->StreamC

Figure 1: Decision matrix for segregating amidine-based chemical waste. Note that segregation prevents dangerous cross-reactions in bulk storage.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, reaction cakes, or contaminated weighing boats.

  • Segregation: Do not throw in the general lab trash. Even if non-toxic, the amidine functionality can irritate cleaning staff.

  • Packaging:

    • Place the solid material into a clear, sealable polyethylene bag.

    • Scientific Rationale: Polyethylene is resistant to basic organic compounds and prevents dust generation.

  • Labeling:

    • Apply a hazardous waste tag.

    • Constituents: Write "2-(3-Ethoxyphenyl)ethanimidamide" and "Organic Base."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Place the sealed bag into the Solid Hazardous Waste Drum.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or dissolved samples.

  • pH Check (The "Amidine Rule"):

    • If the solution is highly acidic (e.g., trifluoroacetic acid from HPLC), the amidine is likely protonated (salt form) and stable.

    • Critical Warning: If the solution is basic or neutral, DO NOT add it to a waste container containing strong oxidizers (e.g., Chromic acid, Nitric acid). Amidines can form unstable N-nitroso compounds or generate heat with oxidizers.

  • Stream Selection:

    • Mixture with DCM/Chloroform: Dispose in Halogenated Waste .

    • Mixture with Methanol/DMSO/Water: Dispose in Non-Halogenated Organic Waste .

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the pH is high, as free base amidines can corrode aluminum.

Emergency Contingencies

Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment: Cover the spill with a generic absorbent pad or vermiculite.

  • Deactivation:

    • Do not use water immediately (spreads the contamination).

    • Sweep up the solid/absorbent mixture into a dustpan.

    • Wipe the surface with a dilute acetic acid solution (5%) or vinegar.

    • Mechanism: The acid protonates the amidine base (

      
      ), converting it into a water-soluble, non-volatile salt that is easier to clean.
      
  • Disposal: Place all cleanup materials into Protocol A (Solid Waste).

Exposure (First Aid)
  • Skin: Wash with soap and water for 15 minutes. The lipophilic ethoxy group aids skin penetration, so immediate washing is vital to prevent systemic absorption.

  • Eyes: Flush for 15 minutes.[1][3][5] Amidines are basic; corneal damage can occur rapidly.

Regulatory Compliance (EPA/RCRA)[7]

While 2-(3-Ethoxyphenyl)ethanimidamide is not explicitly listed on the EPA P-list or U-list, it is regulated under the "Cradle-to-Grave" liability of RCRA (Resource Conservation and Recovery Act).

  • Waste Code Assignment:

    • If the waste solution has a pH

      
       12.5, it must be coded D002  (Corrosivity).
      
    • If ignitable solvents (Methanol/Acetonitrile) are present, code D001 (Ignitability).

  • Destruction Method: The ultimate disposal method by your EHS contractor will be High-Temperature Incineration . This ensures the destruction of the nitrogen-carbon bonds, preventing the release of toxic nitrogenous byproducts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[6] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (n.d.). Compound Summary: Benzamidine (Analogous Functional Group Data). National Library of Medicine. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Ethoxyphenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2-(3-Ethoxyphenyl)ethanimidamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. The recommendations herein are predicated on a thorough analysis of structurally related molecules and established best practices in chemical safety.

Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-(3-Ethoxyphenyl)ethanimidamide, this guidance is synthesized from data on analogous compounds, including various substituted phenylethylamines and ethanimidamides. A conservative approach is therefore essential. Structurally similar compounds, such as 1-(3-methoxyphenyl)ethanamine, are classified as harmful if swallowed, capable of causing severe skin burns and eye damage, and may induce allergic skin reactions[1]. While one supplier of a related methoxy- a anologue states "no known hazard," standard laboratory precautions are still advised[2]. Given the potential for significant hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.

Core Principles of Protection

The primary routes of potential exposure to 2-(3-Ethoxyphenyl)ethanimidamide in a laboratory setting are dermal contact, ocular exposure, and inhalation of airborne particles, particularly if the solid is finely divided. The PPE recommendations outlined below are designed to mitigate these risks effectively.

Engineering Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls. All handling of 2-(3-Ethoxyphenyl)ethanimidamide should be conducted within a certified chemical fume hood to minimize inhalation exposure[3][4]. The fume hood provides a contained workspace and ensures that any dust or vapors are exhausted safely. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area[4].

Recommended Personal Protective Equipment

The following table summarizes the essential PPE for handling 2-(3-Ethoxyphenyl)ethanimidamide, with detailed explanations in the subsequent sections.

Body PartPPE ItemStandard/SpecificationPurpose
Hands Nitrile GlovesASTM F1671 / EN 374Prevents dermal absorption and irritation.
Eyes Safety GogglesANSI Z87.1 / EN 166Protects against splashes and airborne particles.
Face Face ShieldANSI Z87.1 / EN 166Additional protection for face from splashes.
Body Laboratory Coat---Protects skin and personal clothing.
Respiratory N95 RespiratorNIOSH-approvedFor handling of fine powders outside of a fume hood.
Hand Protection: A Critical Barrier

Given that related compounds can cause severe skin burns and irritation, robust hand protection is non-negotiable[1][3].

  • Gloves: Nitrile gloves are recommended for their broad chemical resistance. It is imperative to double-glove when handling the neat compound or concentrated solutions. This practice provides an additional layer of protection in case the outer glove is compromised.

  • Technique: Always inspect gloves for any signs of degradation or puncture before use. After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated outer surface. Wash hands thoroughly with soap and water after removing gloves[5].

Eye and Face Protection: Shielding from Ocular Hazards

The potential for severe eye damage necessitates stringent eye and face protection[1][3].

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory[4]. Standard safety glasses with side shields do not offer sufficient protection against splashes and fine particulates.

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with solutions under pressure, a face shield should be worn in conjunction with safety goggles for full facial protection[6].

Body Protection: Minimizing Dermal Contact

A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of spills or splashes, a chemically resistant apron or coveralls should be considered[7]. The lab coat should be buttoned completely and have snug-fitting cuffs to protect the arms.

Respiratory Protection: Guarding Against Inhalation

While engineering controls like a fume hood are the primary means of preventing inhalation, respiratory protection may be necessary in specific situations.

  • Use Case: If there is a potential for generating fine dust of 2-(3-Ethoxyphenyl)ethanimidamide outside of a fume hood, such as during weighing of large quantities or in the event of a spill, a NIOSH-approved N95 respirator should be worn.

  • Fit Testing: It is essential that any personnel required to wear a respirator has undergone proper fit testing to ensure an adequate seal.

Procedural Workflow for Safe Handling

The following workflow diagram illustrates the key steps for safely handling 2-(3-Ethoxyphenyl)ethanimidamide, integrating the recommended PPE at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Face Shield (if needed) prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials Gather all necessary materials prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve/React in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for 2-(3-Ethoxyphenyl)ethanimidamide.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][3]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3].

Disposal Plan

All waste materials contaminated with 2-(3-Ethoxyphenyl)ethanimidamide, including disposable PPE, weighing papers, and reaction byproducts, must be collected in a designated and clearly labeled hazardous waste container. Disposal should be carried out in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste stream management.

Conclusion

The responsible handling of 2-(3-Ethoxyphenyl)ethanimidamide necessitates a proactive and informed approach to personal protection. By adhering to the principles and procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. The foundation of laboratory safety is a combination of robust engineering controls, appropriate and correctly used PPE, and a well-informed understanding of the potential hazards. This comprehensive strategy fosters a culture of safety and ensures the well-being of the scientific community.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine.
  • Acros Organics. (2005, October 3). Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%.
  • SDS US. (2023, February 18).
  • MilliporeSigma. (2025, December 24).
  • Combi-Blocks, Inc. (2023, January 2).
  • CDN Isotopes.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Verbeek, J. H., et al. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PMC.
  • CymitQuimica. 2-(3-Methoxyphenyl)ethanimidamide hydrochloride.
  • STERIS. Personal Protective Equipment.
  • Emme Antincendio Srl. PERSONAL PROTECTIVE EQUIPMENT.
  • PubChem. 1-(3-Methoxyphenyl)ethanamine.
  • University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.